molecular formula C6H6ClF3N2 B13622705 3-(Trifluoromethyl)pyridin-4-amine hydrochloride

3-(Trifluoromethyl)pyridin-4-amine hydrochloride

Katalognummer: B13622705
Molekulargewicht: 198.57 g/mol
InChI-Schlüssel: RPFLUQAAPYAPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H6ClF3N2 and its molecular weight is 198.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H6ClF3N2

Molekulargewicht

198.57 g/mol

IUPAC-Name

3-(trifluoromethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H

InChI-Schlüssel

RPFLUQAAPYAPDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1N)C(F)(F)F.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

3-trifluoromethyl-4-aminopyridine HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-(trifluoromethyl)pyridin-4-amine hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its value lies in the 3-trifluoromethyl (


) moiety, which modulates lipophilicity (

), metabolic stability, and the electronic environment of the pyridine ring.

This document addresses the frequent confusion between the free base and the hydrochloride salt, provides a validated synthesis protocol via nucleophilic aromatic substitution (


), and outlines self-validating analytical checkpoints.

Part 1: Physicochemical Identity

The distinction between the free base and the hydrochloride salt is critical for stoichiometric precision in drug discovery campaigns. Vendors often list the CAS number for the free base even when supplying the salt, leading to calculation errors.

Molecular Specifications
PropertyFree BaseHydrochloride Salt (HCl)
IUPAC Name 3-(trifluoromethyl)pyridin-4-amineThis compound
CAS Number 387824-61-5 Not widely assigned (Refer to Free Base)
Molecular Formula


(or

)
Molecular Weight 162.11 g/mol 198.57 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
pKa (Calculated) ~5.8 (Pyridine N)N/A (Salt form)
Structural Logic & Pharmacophore Utility

The 3-


 group is not merely a lipophilic bulk; it exerts a strong electron-withdrawing effect (

), reducing the basicity of the pyridine nitrogen and increasing the acidity of the 4-amino protons. This makes the amine less nucleophilic but more stable against oxidative metabolism compared to non-fluorinated analogs.

G Molecule 3-CF3-4-Aminopyridine CF3 3-Trifluoromethyl Group (Metabolic Block) Molecule->CF3 Amine 4-Amino Group (H-Bond Donor) Molecule->Amine Pyridine Pyridine Ring (Scaffold) Molecule->Pyridine Effect1 Increases LogP (CNS Penetration) CF3->Effect1 Effect2 Reduces N-Basicity (Selectivity) CF3->Effect2 Effect3 Handle for Amidation (Kinase Hinge Binder) Amine->Effect3

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-CF3 and 4-Amino motifs.

Part 2: Synthesis & Salt Formation Protocol

While the Hoffmann rearrangement of 3-(trifluoromethyl)pyridine-4-carboxylic acid is an industrial route, the Nucleophilic Aromatic Substitution (


)  of 4-chloro-3-(trifluoromethyl)pyridine is the preferred method for laboratory-scale synthesis due to the availability of the chloro-precursor.
Reaction Mechanism

The strong electron-withdrawing nature of the


 group at the 3-position activates the 4-position for nucleophilic attack by ammonia.
Step-by-Step Methodology

Precursor: 4-Chloro-3-(trifluoromethyl)pyridine (CAS: 106962-62-5) Reagents: Aqueous Ammonia (28-30%), Ethanol (solvent), HCl in Dioxane (4M).

Phase A:

Amination
  • Charge: In a high-pressure steel autoclave or sealed tube, dissolve 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in Ethanol (5 volumes).

  • Addition: Add aqueous Ammonium Hydroxide (10.0 eq). The excess is required to drive the equilibrium and scavenge HCl byproducts.

  • Reaction: Seal and heat to 120°C - 130°C for 12–16 hours. Internal pressure will rise; ensure vessel is rated for >10 bar.

  • Monitor: Cool to RT. Check conversion by TLC (50% EtOAc/Hexane) or LCMS. Look for disappearance of the chloro-starting material (

    
     181/183) and appearance of product (
    
    
    
    163).
Phase B: Workup & Isolation (Free Base)
  • Concentration: Remove ethanol and excess ammonia under reduced pressure.

  • Extraction: Dilute residue with water and extract 3x with Ethyl Acetate.

  • Wash: Wash combined organics with Brine. Dry over

    
    .
    
  • Evaporation: Concentrate to yield the crude free base.

  • Purification (Optional): Recrystallize from Hexane/EtOAc if purity <95%.

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM) at 0°C.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.

  • Precipitation: A white precipitate (the HCl salt) will form immediately.

  • Filtration: Filter the solid under argon/nitrogen atmosphere (hygroscopic).

  • Drying: Wash with cold ether and dry under high vacuum to constant weight.

Synthesis Start 4-Chloro-3-(trifluoromethyl)pyridine Reagent NH4OH (aq) + EtOH 130°C, 16h (Autoclave) Start->Reagent Crude Crude Mixture (Free Base + NH4Cl) Reagent->Crude Extraction Extraction (EtOAc/Water) Isolate Free Base Crude->Extraction SaltForm Add 4M HCl in Dioxane (in Et2O/DCM) Extraction->SaltForm Final 3-CF3-4-Aminopyridine HCl (Crystalline Solid) SaltForm->Final

Figure 2: Workflow for the synthesis and conversion of the free base to the hydrochloride salt.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be observed.

Proton NMR ( NMR)

Solvent: DMSO-



  • 
     8.30 ppm (s, 1H):  H-2 proton. Deshielded by the adjacent Nitrogen and 
    
    
    
    group.
  • 
     8.05 ppm (d, 1H):  H-6 proton.
    
  • 
     6.90 ppm (d, 1H):  H-5 proton.
    
  • 
     6.5 - 7.5 ppm (br s, 2H): 
    
    
    
    protons. Note: In the HCl salt, these protons may shift significantly downfield (>8.0 ppm) or broaden due to protonation of the ring nitrogen.
Fluorine NMR ( NMR)
  • 
     -60 to -65 ppm:  Single sharp peak corresponding to the 
    
    
    
    group. Absence of other peaks confirms no regioisomeric impurities (e.g., 2-amino isomer).
Mass Spectrometry (LCMS)
  • Free Base:

    
    
    
  • HCl Salt: In LCMS, the salt dissociates. You will observe the parent ion

    
    . The presence of Chloride (
    
    
    
    ) can be confirmed via silver nitrate precipitation test or Ion Chromatography if rigorous salt stoichiometry is required.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal: Warning.[1]

  • Handling: The free base is relatively stable. The HCl salt is hygroscopic ; store in a desiccator or under inert gas (Argon) to prevent "gumming" or stoichiometry drift due to water absorption.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)pyridine (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Ogawa, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2] Journal of Pesticide Science. Retrieved from [Link][3]

Sources

Navigating the Solid Form Landscape: A Technical Guide to 3-(Trifluoromethyl)pyridin-4-amine Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Form in Drug Discovery

In the realm of medicinal chemistry and drug development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its therapeutic efficacy and manufacturability. The trifluoromethylpyridine scaffold is a privileged motif in modern pharmaceuticals and agrochemicals, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] 3-(Trifluoromethyl)pyridin-4-amine, a key building block and potential pharmacophore, is no exception. This guide provides an in-depth technical comparison of 3-(Trifluoromethyl)pyridin-4-amine in its free base form versus its hydrochloride (HCl) salt, offering insights into the causal relationships between their physicochemical properties and their practical implications in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The conversion of a free base, particularly an amine, to its salt form is a common strategy to enhance its pharmaceutical properties. The hydrochloride salt is the most frequently used salt form for basic drugs, prized for its ability to improve solubility and stability.[2] Below is a comparative summary of the key physicochemical properties of 3-(Trifluoromethyl)pyridin-4-amine and its hydrochloride salt.

Property3-(Trifluoromethyl)pyridin-4-amine (Free Base)3-(Trifluoromethyl)pyridin-4-amine HCl (Hydrochloride Salt)Rationale for Difference
Molecular Formula C₆H₅F₃N₂C₆H₅F₃N₂·HClAddition of hydrochloric acid.
Molecular Weight 162.11 g/mol [3]198.57 g/mol Addition of HCl (36.46 g/mol ).
Appearance Light yellow to yellow solid[3]Expected to be a white to off-white crystalline solidSalt formation often leads to well-defined crystalline solids.
Melting Point 98-102 °C[3]Estimated: >200 °CIonic nature of the salt leads to a stronger crystal lattice and higher melting point. For example, the melting point of 2-amino-4-(trifluoromethyl)pyridine hydrochloride is 218 °C.[4]
Boiling Point 252.8 ± 35.0 °C at 760 mmHg[5]Not applicable (decomposes at high temperatures)Salts typically decompose before boiling.
Aqueous Solubility Low (predicted to be sparingly soluble)HighThe ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, significantly increasing aqueous solubility.[6]
pKa (of conjugate acid) Predicted: 3.81 ± 0.18[6]Predicted: 3.81 ± 0.18[6]The intrinsic basicity of the amine is unchanged; the pKa refers to the equilibrium between the protonated and unprotonated forms.
Stability Susceptible to oxidation at the amine[7]More stable to oxidationProtonation of the amine's lone pair of electrons in the salt form reduces its susceptibility to oxidative degradation.[7]
Hygroscopicity Generally low for crystalline free basesPotentially hygroscopicHydrochloride salts have a tendency to absorb moisture from the atmosphere, which can impact handling and stability.[8]

The "Why": Causality Behind Experimental Choices in Drug Development

The choice between the free base and the HCl salt is not arbitrary; it is a strategic decision guided by the intended application and the inherent properties of each form.

Solubility and Bioavailability: The Driving Force for Salt Formation

For oral drug delivery, adequate aqueous solubility is a prerequisite for absorption in the gastrointestinal tract. Many organic bases, like 3-(trifluoromethyl)pyridin-4-amine, exhibit poor water solubility, which can lead to low and variable bioavailability. The conversion to a hydrochloride salt dramatically improves solubility, as the ionic salt can more readily dissociate in the aqueous environment of the gut.[6] This enhanced solubility is often the primary driver for selecting the salt form in drug development.

Stability and Shelf-Life: A Matter of Chemical Integrity

Amines are susceptible to oxidative degradation, which can lead to the formation of impurities and a reduction in the potency of the API over time.[7] By forming the hydrochloride salt, the lone pair of electrons on the nitrogen atom is protonated, rendering it less available for oxidation. This increased chemical stability translates to a longer shelf-life and more robust drug product.

Manufacturability and Handling: Practical Considerations

The physical properties of the solid form have a significant impact on the ease of manufacturing. Free bases can sometimes be oily or have poor flow characteristics, making them difficult to handle and formulate into tablets or capsules. In contrast, hydrochloride salts are often crystalline solids with higher melting points, which can improve their handling properties and processability.[2] However, the potential for hygroscopicity in HCl salts must be carefully managed through controlled storage conditions and appropriate formulation strategies.[8]

Experimental Protocols: Characterization and Synthesis

Synthesis of 3-(Trifluoromethyl)pyridin-4-amine HCl

This protocol describes a general method for the preparation of the hydrochloride salt from the free base.

Materials:

  • 3-(Trifluoromethyl)pyridin-4-amine (free base)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 3-(trifluoromethyl)pyridin-4-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1 equivalent) of hydrochloric acid solution in diethyl ether dropwise to the stirred solution.

  • A precipitate of the hydrochloride salt should form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white to off-white solid under vacuum to yield 3-(trifluoromethyl)pyridin-4-amine hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve Dissolve Free Base in Anhydrous Ether cool Cool Solution (Ice Bath) dissolve->cool add_hcl Add HCl in Ether (Dropwise) cool->add_hcl precipitate Precipitation of HCl Salt add_hcl->precipitate stir Stir for 30 min precipitate->stir filter Vacuum Filtration stir->filter wash Wash with Cold Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: 3-(Trifluoromethyl)pyridin-4-amine HCl dry->product

Synthesis of 3-(Trifluoromethyl)pyridin-4-amine HCl
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a crucial step in API characterization.

Materials:

  • 3-(Trifluoromethyl)pyridin-4-amine (free base or HCl salt)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of the test compound (free base or HCl salt) to a series of vials, each containing a known volume of a specific pH buffer.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, visually inspect the vials to ensure an excess of solid material remains, indicating saturation.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L for each pH condition.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to pH Buffers cap_vials Cap Vials add_solid->cap_vials shake Shake at Constant Temp (24-48h) cap_vials->shake check_solid Verify Excess Solid shake->check_solid centrifuge Centrifuge check_solid->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc result Determine Solubility (mg/mL or mol/L) hplc->result

Shake-Flask Solubility Determination Workflow
Determination of pKa by Potentiometric Titration

This protocol describes a common method for experimentally determining the pKa of an ionizable compound.

Materials:

  • 3-(Trifluoromethyl)pyridin-4-amine (free base or HCl salt)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • If starting with the free base, the titrant will be the standardized HCl solution. If starting with the HCl salt, the titrant will be the standardized NaOH solution.

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the titrant in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated (or deprotonated). This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Water setup_titration Setup Titration Apparatus (pH meter, burette, stirrer) dissolve->setup_titration add_titrant Add Titrant in Increments setup_titration->add_titrant record_data Record pH and Volume add_titrant->record_data Repeat record_data->add_titrant plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka pka_value Experimental pKa determine_pka->pka_value

Potentiometric Titration for pKa Determination

Conclusion: Strategic Salt Selection for Optimal Drug Development

The decision to use 3-(trifluoromethyl)pyridin-4-amine as a free base or its hydrochloride salt is a critical juncture in the drug development process. The HCl salt offers significant advantages in terms of aqueous solubility and chemical stability, which are often paramount for achieving desired bioavailability and shelf-life for a pharmaceutical product. However, these benefits must be weighed against potential drawbacks, such as hygroscopicity, which may require special handling and formulation considerations. A thorough understanding of the physicochemical properties of both forms, guided by robust experimental characterization, is essential for making an informed and strategic decision that will ultimately contribute to the successful development of a safe and effective medicine.

References

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • ChemicalBook. 3-Amino-4-(trifluoromethyl)pyridine CAS No.:175204-80-5. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved from [Link]

  • MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.
  • OSHA. (2006, May). PV2143.
  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • PubChem. 3-amino-4-(trifluoromethyl)pyridine.
  • Technology Networks. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • MDPI. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
  • Sigma-Aldrich. 3-Amino-4-(trifluoromethyl)pyridine.
  • PMC. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Research Outreach. (2023, November 8).
  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Fisher Scientific. 3-Amino-4-(trifluoromethyl)pyridine 98.0+%, TCI America™.
  • PureSynth. 3-Amino-4-(Trifluoromethyl)Pyridine 98.0%(GC).
  • BenchChem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)
  • Revue Roumaine de Chimie.
  • Huimeng Bio-tech. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical.
  • ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....
  • BLD Pharm. 175204-80-5|3-Amino-4-(trifluoromethyl)pyridine.
  • BOC Sciences. CAS 387824-61-5 4-Amino-3-(trifluoromethyl)pyridine.
  • BLD Pharm. 175204-80-5|3-Amino-4-(trifluoromethyl)pyridine.
  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Thermo Fisher Scientific. 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride, 97% 250 mg.
  • World Journal of Pharmaceutical Research. (2021, February 3). A REVIEW ON: PHARMACEUTICAL SALTS.
  • PubChem. 3-amino-4-(trifluoromethyl)pyridine.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

Sources

Technical Guide: Solubility Profiling of 3-(Trifluoromethyl)pyridin-4-amine Hydrochloride

[1]

Executive Summary

3-(Trifluoromethyl)pyridin-4-amine hydrochloride (CAS: Free base 387824-61-5) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. While the hydrochloride salt form is engineered to enhance aqueous solubility compared to its lipophilic free base, its behavior in aqueous media is strictly governed by pH-dependent ionization thermodynamics.

This guide provides a technical analysis of the compound's solubility profile, establishing that while the HCl salt exhibits high solubility (>50 mg/mL estimated) in unbuffered water or acidic media, it carries a high risk of salt disproportionation at physiological pH (7.4). The following protocols and mechanistic insights allow researchers to empirically determine exact solubility limits and avoid precipitation during formulation or assay development.

Part 1: Chemical Profile & Physicochemical Basis[1]

Understanding the solubility of this compound requires analyzing the competing electronic effects on the pyridine ring.

PropertyData / EstimateTechnical Implication
Compound Name 3-(Trifluoromethyl)pyridin-4-amine HClTarget Analyte
Structure Pyridine ring, 4-NH₂, 3-CF₃Amphiphilic character
CAS (Free Base) 387824-61-5Reference for solid state
Molecular Weight ~198.57 g/mol (HCl salt)Stoichiometry calculations
pKa (Calculated) ~6.0 – 6.8 (Ring Nitrogen)Critical Parameter. The 4-amino group raises basicity, but the 3-CF₃ withdraws electron density.
LogP (Free Base) ~1.5 – 2.0Moderate lipophilicity drives precipitation at pH > pKa.
The Solubility Mechanism

The solubility of this compound is not a static number; it is a dynamic equilibrium driven by the Henderson-Hasselbalch equation.

  • Acidic State (pH < pKa): In water (which becomes acidic due to HCl dissociation), the pyridine nitrogen is protonated (

    
    ). The lattice energy of the salt is overcome by solvation, resulting in high solubility .
    
  • Neutral/Basic State (pH > pKa): As pH approaches the pKa (approx 6.5), the compound deprotonates to the neutral free base (

    
    ). The presence of the trifluoromethyl group (
    
    
    ) significantly reduces the polarity of the free base, causing rapid precipitation .

Critical Insight: Unlike simple amine salts (pKa ~9-10) which remain soluble at pH 7.4, this compound's pKa is likely shifted closer to neutral. Diluting this HCl salt directly into PBS (pH 7.4) without a cosolvent often results in immediate turbidity.

Part 2: Solubility Thermodynamics (Visualized)

The following diagram illustrates the equilibrium states governing the solubility of this specific salt.

SolubilityEquilibriumcluster_0Aqueous PhaseSolidSaltSolid HCl Salt(C6H5F3N2 · HCl)DissolvedIonDissolved Cation(Protonated Pyridinium)SolidSalt->DissolvedIonDissolution (H2O)FreeBasePrecipitated Free Base(Neutral Species)DissolvedIon->FreeBasepH > 6.5(Deprotonation)FreeBase->DissolvedIonpH < 6.0(Acidification)

Figure 1: Solubility equilibrium showing the risk of free base precipitation upon pH elevation.

Part 3: Experimental Protocols

Do not rely on literature values for "water solubility" as they often fail to specify pH. Use these self-validating protocols to generate robust data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine the absolute solubility limit (S_0) and pH-dependent solubility.

Materials:

  • Compound: 3-(Trifluoromethyl)pyridin-4-amine HCl (>100 mg).

  • Media:

    • A: Distilled Water (unbuffered).

    • B: 0.1 N HCl (simulated gastric fluid).

    • C: PBS pH 7.4 (simulated physiological fluid).

  • Equipment: HPLC with UV detector (254 nm), orbital shaker, 0.45 µm PTFE syringe filters.

Workflow:

  • Supersaturation: Add excess solid compound to 2 mL of each medium in glass vials. Ensure undissolved solid remains visible (suspension).

  • Equilibration: Shake at 25°C for 24 hours.

    • Check: If solution becomes clear, add more solid.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins, then filter supernatant through 0.45 µm PTFE.

    • Caution: Check pH of the filtrate. The HCl salt will lower the pH of unbuffered water.

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

    • Detection: UV at 245–255 nm (Pyridine absorption).

Expected Results:

Medium Expected Solubility Mechanistic Reason

| 0.1 N HCl | High (>50 mg/mL) | Fully protonated (

WaterPBS pH 7.4Low (<1 mg/mL)
Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this for rapid compound handling in biological assays (e.g., DMSO stock dilutions).

Workflow:

  • Prepare a 100 mM stock solution in DMSO.

    • Note: The HCl salt is generally soluble in DMSO.

  • Spike 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 1 mM).

  • Incubate for 2 hours at room temperature.

  • Measure absorbance at 620 nm (turbidimetry) or use Nephelometry.

  • Interpretation: Increased absorbance indicates precipitation. If precipitation occurs, repeat using a lower concentration or a buffer with lower pH (e.g., pH 6.0 MES buffer).

Part 4: Analytical & Formulation Strategy

Experimental Decision Tree

Use this logic flow to select the correct solvent system for your application.

DecisionTreeStartStart: Dissolve CompoundCheckMediumTarget Medium?Start->CheckMediumAcidicAcidic (0.1N HCl)or WaterCheckMedium->AcidicNeutralNeutral (PBS pH 7.4)or Cell MediaCheckMedium->NeutralDirectDissolveDirect Dissolution(High Solubility)Acidic->DirectDissolvePrecipRiskHigh Precipitation RiskNeutral->PrecipRiskMitigationMitigation Strategy:1. Pre-dissolve in DMSO2. Use pH 6.0 Buffer3. Add CyclodextrinPrecipRisk->Mitigation

Figure 2: Formulation decision tree for preventing precipitation.

Common Pitfalls
  • The "Salting Out" Effect: In high chloride buffers (e.g., saline), the common ion effect (Cl-) can theoretically reduce the solubility of the HCl salt, though pH is usually the dominant factor.

  • DMSO Stock Shock: Diluting a high-concentration DMSO stock of the HCl salt into a pH 7.4 buffer can cause "crashing out" because the local buffering capacity is overwhelmed, or the equilibrium shifts instantly to the insoluble free base.

Storage & Handling[1][2][3]
  • Hygroscopicity: HCl salts of pyridines can be hygroscopic. Store in a desiccator at -20°C.

  • Stability: The trifluoromethyl group is metabolically stable but electron-withdrawing, making the 4-amino group less nucleophilic (stable to oxidation compared to standard anilines).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782810, 4-Amino-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa-solubility relationships).

The Strategic Deployment of 3-(Trifluoromethyl)pyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged fluorinated scaffolds, the 3-(trifluoromethyl)pyridin-4-amine core has emerged as a building block of significant interest. This technical guide provides an in-depth analysis of the synthesis, properties, and medicinal chemistry applications of 3-(trifluoromethyl)pyridin-4-amine. We will explore the nuanced effects of the trifluoromethyl group on molecular properties, delve into practical synthetic methodologies, and present case studies of its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing target engagement and pharmacokinetic profiles.[2] Furthermore, the CF3 group is metabolically robust and can serve as a bioisostere for other chemical moieties, such as a methyl or chloro group, while offering distinct steric and electronic properties.[1]

The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, and for its favorable pharmacokinetic properties. The combination of the trifluoromethyl group and the pyridine nucleus in 3-(trifluoromethyl)pyridin-4-amine creates a versatile building block with a unique constellation of properties that are highly attractive for drug discovery.

Physicochemical Properties of 3-(Trifluoromethyl)pyridin-4-amine

Understanding the inherent properties of this building block is crucial for its effective deployment in drug design.

PropertyValueReference
Molecular FormulaC₆H₅F₃N₂[3]
Molecular Weight162.11 g/mol [3]
Melting Point98-102 °C[3][4]
Boiling Point330.8 °C at 760 mmHg[3]
Density1.366 g/cm³[3]
pKa(Predicted to be lower than non-fluorinated aminopyridines)
logP(Predicted to be higher than non-fluorinated aminopyridines)

The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen and the exocyclic amine, which can be advantageous in mitigating off-target effects at aminergic G-protein coupled receptors (GPCRs). Conversely, the CF3 group increases lipophilicity, which can enhance membrane permeability and target engagement, but may also impact solubility.

Synthesis of Trifluoromethyl-Substituted Aminopyridines

  • Chlorine/Fluorine Exchange: This classic approach involves the halogen exchange of a trichloromethylpyridine precursor.[5]

  • Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing precursor is another common strategy.[5]

A potential synthetic route to 3-(trifluoromethyl)pyridin-4-amine could involve the amination of a suitable 4-halo-3-(trifluoromethyl)pyridine precursor. Below is a detailed, field-proven protocol for the synthesis of the isomeric 2-amino-4-(trifluoromethyl)pyridine, which serves as an illustrative example of the methodologies employed in this chemical space.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Isomeric Example)

This two-step, one-pot procedure starts from the commercially available 2,6-dichloro-4-(trifluoromethyl)pyridine.

Step 1: Amination

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

  • Heat the mixture to 150°C with stirring and maintain for approximately 6 hours.

  • Cool the autoclave to 30-40°C.

Step 2: Dehalogenation

  • To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).[6]

  • Pressurize the autoclave with hydrogen gas to 2.0 MPa.

  • Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[6]

  • Cool the pressure reactor to 30-40°C and filter the contents through Celite.[6]

  • Add water to the filtrate and extract three times with ethyl acetate.

  • Wash the combined organic layers with saturated saline and dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Add n-hexane to the residue and concentrate again.

  • To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.

  • Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain 2-Amino-4-(trifluoromethyl)pyridine as a white crystal.[6]

A 2,6-dichloro-4-(trifluoromethyl)pyridine B 2-Amino-6-chloro-4-(trifluoromethyl)pyridine A->B NH3, THF, 150°C C 2-Amino-4-(trifluoromethyl)pyridine B->C H2, Pd/C, 100°C

Caption: Synthetic workflow for 2-Amino-4-(trifluoromethyl)pyridine.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 3-(trifluoromethyl)pyridin-4-amine scaffold and its isomers are valuable building blocks for the synthesis of kinase inhibitors. The amino group provides a convenient handle for the introduction of various substituents, while the trifluoromethylpyridine core can occupy key hydrophobic pockets in the kinase active site and contribute to favorable binding interactions.

Case Study: Bimiralisib (PQR309) - A PI3K/mTOR Inhibitor

While not containing the exact 3-(trifluoromethyl)pyridin-4-amine isomer, the clinical candidate Bimiralisib (PQR309) incorporates the closely related 2-amino-4-(trifluoromethyl)pyridine moiety and serves as an excellent case study for the utility of this class of building blocks. Bimiralisib is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[5]

The trifluoromethylpyridine group in Bimiralisib is crucial for its activity. It occupies a hydrophobic pocket in the kinase domain and the amino group forms key hydrogen bonds with the hinge region of the enzyme.

cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Bimiralisib Bimiralisib Bimiralisib->PI3K inhibits Bimiralisib->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by Bimiralisib.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(trifluoromethyl)pyridin-4-amine derivatives is limited in the public literature, we can extrapolate from related series of kinase inhibitors. For trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2), the trifluoromethyl group was found to be important for potency.[7] Modifications to the amine substituent and other positions on the pyridine ring can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the CF3 group can influence the reactivity of the pyridine ring in cross-coupling reactions, which is a key consideration in synthetic planning.

Utility in Cross-Coupling Reactions

The amino group of 3-(trifluoromethyl)pyridin-4-amine can be readily functionalized through various coupling reactions, making it a versatile building block for the rapid construction of compound libraries.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] 3-(Trifluoromethyl)pyridin-4-amine can serve as the amine coupling partner with a variety of aryl halides or triflates.

General Experimental Protocol for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add the aryl halide/triflate (1.0 eq), 3-(trifluoromethyl)pyridin-4-amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Aryl-X Aryl Halide/Triflate Product N-Aryl-3-(trifluoromethyl)pyridin-4-amine Aryl-X->Product Pd catalyst, Ligand, Base Amine 3-(Trifluoromethyl)pyridin-4-amine Amine->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

While the amino group is the primary reactive handle for derivatization, the pyridine ring of 3-(trifluoromethyl)pyridin-4-amine can also be functionalized. For instance, if a halo-substituted version of this building block is available, it can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the halo-substituted 3-(trifluoromethyl)pyridin-4-amine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[9]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to 80-110°C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.[9]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Conclusion and Future Perspectives

3-(Trifluoromethyl)pyridin-4-amine is a valuable and versatile building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutics, particularly in the realm of kinase inhibition. While the public literature on this specific isomer is somewhat limited compared to its close relatives, the synthetic methodologies and design principles outlined in this guide provide a solid foundation for its successful application in drug discovery programs. As the demand for novel, highly modulated drug candidates continues to grow, we anticipate that the strategic use of fluorinated building blocks like 3-(trifluoromethyl)pyridin-4-amine will become increasingly important. Further exploration of its synthetic accessibility and a more detailed elucidation of the structure-activity relationships of its derivatives will undoubtedly unlock its full potential in the development of next-generation medicines.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

  • CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. (n.d.). Revue Roumaine de Chimie. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008, December 1). PubMed. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (n.d.). NIH. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019, November 25). PubMed. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009, March 9). ACS Publications. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025, September 6). MDPI. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011, April 14). PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of the 3-(Trifluoromethyl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanistic principles and practical applications of nucleophilic aromatic substitution (SNAr) reactions involving the 3-(trifluoromethyl)pyridin-4-amine scaffold. As a Senior Application Scientist, the aim is to deliver not just protocols, but a deeper understanding of the reaction dynamics, enabling researchers to troubleshoot, optimize, and innovate.

The 4-amino-3-(trifluoromethyl)pyridine core is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties; it often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into a pyridine ring, this motif becomes a versatile platform for building complex molecular architectures, primarily through SNAr reactions.

Part 1: Mechanistic Principles of SNAr on the Pyridine Core

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions. On an electron-deficient aromatic ring, it proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks an electron-poor carbon atom on the pyridine ring that bears a suitable leaving group (typically a halide). This initial attack is often the rate-determining step and disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination & Aromaticity Restoration: The aromaticity is restored by the expulsion of the leaving group, resulting in the net substitution product.

The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Activating Synergy: The Pyridine Nitrogen and the Trifluoromethyl Group

The reactivity of the 3-(trifluoromethyl)pyridin-4-amine scaffold in SNAr reactions is dictated by a powerful synergy between the ring nitrogen and the -CF3 group.

  • Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing via induction. It strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance.

  • Trifluoromethyl Group: The -CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry. Its placement at the 3-position significantly lowers the electron density of the entire ring, making it highly electrophilic. It provides strong activation at its ortho (2- and 4-) and para (6-) positions.

When considering a substrate like 2-chloro-3-(trifluoromethyl)pyridin-4-amine , the chloro leaving group at the 2-position is exceptionally activated. It is ortho to the powerfully withdrawing -CF3 group and para to the activating ring nitrogen. This dual activation makes the 2-position the prime site for nucleophilic attack.

Caption: General SNAr mechanism on the activated pyridine scaffold.

Part 2: Experimental Protocols for SNAr Reactions

The following protocols use 2-chloro-3-(trifluoromethyl)pyridin-4-amine as the representative starting material. This compound is an excellent substrate for demonstrating the breadth of possible transformations.

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 2.1: O-Arylation with Phenolic Nucleophiles

This protocol describes the synthesis of diaryl ethers, a common structural motif in pharmaceuticals, by reacting the chlorinated pyridine with various phenols.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the desired phenol (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Purification: Filter the solid precipitate and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove residual DMF/DMSO and non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Data Summary: O-Arylation Examples

Nucleophile (Phenol)BaseSolventTemp (°C)Time (h)Typical Yield
PhenolK₂CO₃DMF110685-95%
4-MethoxyphenolK₂CO₃DMSO110590-98%
4-ChlorophenolCs₂CO₃DMF120880-90%
2-NaphtholK₂CO₃DMF1001075-85%

Expertise & Experience:

  • Causality of Base Choice: K₂CO₃ is a cost-effective and generally effective base for deprotonating phenols. For less acidic phenols or sterically hindered systems, a stronger base like cesium carbonate (Cs₂CO₃) can accelerate the reaction due to its higher solubility and the increased nucleophilicity of the resulting cesium phenoxide.

  • Solvent Rationale: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. They also have high boiling points, allowing for the necessary reaction temperatures.

  • Self-Validation: The reaction can be considered self-validating by monitoring the disappearance of the starting material via TLC. A successful reaction will show a new, typically less polar spot corresponding to the ether product and complete consumption of the starting amine.

Protocol 2.2: N-Alkylation/Arylation with Amine Nucleophiles

This protocol details the synthesis of substituted diaminopyridines, which are valuable intermediates for constructing complex heterocyclic systems.

Methodology:

  • Reaction Setup: In a sealed tube or pressure vessel, combine 2-chloro-3-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent Addition: Add a polar solvent such as N-Methyl-2-pyrrolidone (NMP) or ethanol.

  • Reaction Execution: Seal the vessel and heat to 120-150 °C. The use of a sealed tube is often necessary to prevent the evaporation of volatile amines and to reach the required temperatures. Monitor the reaction progress. Reactions can take 12-24 hours.

  • Workup: After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove the solvent and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: N-Alkylation/Arylation Examples

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Typical Yield
MorpholineDIPEANMP1201680-90%
AnilineK₂CO₃NMP1402470-85%
BenzylamineDIPEAEthanol120 (sealed tube)1875-85%
Aqueous Ammonia (28%)NoneWater180 (autoclave)10~70%[1][2]

Expertise & Experience:

  • Base Selection: DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction without acting as a competing nucleophile. For less reactive amines like anilines, a stronger base like K₂CO₃ may be required.

  • High-Temperature Requirement: The C-N bond formation is often more challenging than C-O bond formation, thus requiring higher temperatures. Using a microwave reactor can often significantly reduce reaction times.

  • Alternative Methods: For challenging N-arylations, particularly with electron-rich anilines, traditional SNAr may be low-yielding. In such cases, transition-metal-catalyzed methods like the Buchwald-Hartwig amination should be considered as a complementary strategy.[3]

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Charge flask with: - Pyridine Substrate (1.0 eq) - Nucleophile (1.1-2.0 eq) - Base (1.5-2.0 eq) B Add Anhydrous Polar Aprotic Solvent (e.g., DMF, NMP, DMSO) A->B Dissolve C Heat to 80-150 °C B->C D Monitor by TLC/LC-MS (4-24 hours) C->D E Cool to RT Quench with Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash with Brine, Dry (Na₂SO₄), Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Pure Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for SNAr reactions.

References

  • Ishihara, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Sumitomo Chemical Co. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Ihara & Co., Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • ChemHelp ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Sumitomo Chemical Co. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • El-Gazzar, A. A., et al. (2000). Preparation of trifluoromethylpyridine libraries. Die Pharmazie. [Link]

  • Jurczak, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

  • Skobe, C. G., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal. [Link]

  • Fodor, E., et al. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Tundel, R. E., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

Sources

Application Note: Strategic C-H Trifluoromethylation of Pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (


) group into the pyridin-4-amine (4-aminopyridine, 4-AP) scaffold is a high-value transformation in medicinal chemistry. The 

moiety significantly alters the physicochemical profile of the parent heterocycle, enhancing lipophilicity (

), metabolic stability, and blood-brain barrier permeability.

However, 4-AP presents a unique synthetic paradox:

  • Electronic Mismatch: The pyridine ring is electron-deficient, resisting electrophilic aromatic substitution (SEAr).

  • Interference: The exocyclic amine (C4-position) is oxidation-sensitive and can coordinate/poison metal catalysts.

This guide outlines two field-proven protocols to overcome these barriers: Innate Radical Trifluoromethylation (using Langlois Reagent) and Photoredox Catalysis (using Triflyl Chloride).

Reagent Selection Guide

The choice of reagent depends on the scale of the reaction and the available equipment.

Decision Matrix: Selecting the Right Reagent

ReagentSelection Start Start: 4-Aminopyridine Substrate Scale Primary Constraint? Start->Scale Cost Cost / Scalability (>10g) Scale->Cost Industrial/Process Selectivity Mildness / Selectivity (<1g) Scale->Selectivity Discovery/MedChem Langlois Reagent: Sodium Triflinate (Langlois) Method: Innate Radical Functionalization Pros: Cheap, Solid, Scalable Cons: Strong Oxidants (TBHP) Cost->Langlois Photoredox Reagent: Triflyl Chloride (TfCl) or Togni II Method: Photoredox Catalysis Pros: Room Temp, High Tolerance Cons: Costly Catalyst (Ir/Ru) Selectivity->Photoredox

Figure 1: Decision matrix for selecting the optimal trifluoromethylation strategy.

Critical Mechanistic Insight: Regioselectivity

Understanding where the


 group installs is critical for structural assignment.
  • Electronic Context: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     radical is electrophilic.[1]
    
  • Substrate Context:

    • The C2-position (ortho to ring Nitrogen) is electronically deficient but is the preferred site for nucleophilic radical attack (Minisci-type) particularly under acidic conditions where the pyridine is protonated.

    • The C3-position (ortho to the amine) is activated by the electron-donating amino group (

      
       effect).
      
  • Outcome: In neutral media, mixtures of C2- and C3-substituted products are common.

    • Expert Recommendation: Running the reaction under acidic conditions (protonating the pyridine) typically directs the radical to the C2-position via a Minisci-type mechanism.

Protocol A: Innate Radical Trifluoromethylation (Langlois Reagent)[1][3]

This protocol is based on the "Baran Diversinates" methodology.[2][3][4][5] It utilizes Sodium Triflinate (


), a stable solid that releases 

radicals upon oxidation.

Best for: Gram-scale synthesis, cost-sensitive projects.

Materials
ComponentReagentEquiv.[1][2][3][4][6][7][8][9][10]Role
Substrate Pyridin-4-amine1.0Starting Material
Reagent Sodium Triflinate (

)
3.0Radical Source
Oxidant tert-Butyl hydroperoxide (TBHP, 70% aq)3.0 - 5.0Oxidant
Solvent DMSO : Water (3:1)-Solvent System
Additive TFA (Trifluoroacetic acid)1.0Protonation (Optional)
Step-by-Step Methodology
  • Preparation (Salt Formation):

    • Note: Free amines can undergo N-oxidation. It is highly recommended to pre-complex the substrate.

    • Dissolve Pyridin-4-amine (1.0 equiv) in the solvent mixture (DMSO/Water). Add TFA (1.0 equiv) to generate the pyridinium salt in situ.

  • Reagent Addition:

    • Add Sodium Triflinate (3.0 equiv) to the solution. The salt should dissolve or form a fine suspension.

  • Initiation:

    • Cool the mixture to 0°C (ice bath).

    • Dropwise add TBHP (70% aq. solution, 3.0 equiv) over 10 minutes. Caution: Exothermic.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT). Stir vigorously for 12–24 hours.

    • Monitoring: Check LCMS for the +68 Da mass shift (M+H = 163.1).

  • Workup (Critical):

    • Quench with saturated aq.

      
       (to destroy excess peroxide).
      
    • Adjust pH to >10 using

      
       or 
      
      
      
      (to liberate the free amine).
    • Extract with Ethyl Acetate (

      
      ). DMSO is difficult to remove; wash organic layer extensively with brine or water.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient). Isolate the C2-isomer (major) from the C3-isomer (minor).

Protocol B: Photoredox Catalysis (Triflyl Chloride)[12]

This protocol utilizes visible light to generate the


 radical under milder conditions, often resulting in cleaner reaction profiles.

Best for: Late-stage functionalization, small-scale discovery.[2]

Materials
ComponentReagentEquiv.[1][2][3][4][6][7][8][9][10]Role
Substrate Pyridin-4-amine1.0Starting Material
Source Triflyl Chloride (

)
2.0

Source
Catalyst

0.01 (1 mol%)Photocatalyst
Base

2.0Acid Scavenger
Solvent Acetonitrile (MeCN)-Degassed
Light Blue LED (450 nm)-Energy Source
Mechanism & Workflow

PhotoredoxMechanism Light Blue LED (450 nm) Cat_Ground Ru(bpy)3 (2+) Light->Cat_Ground hv Cat_Excited *Ru(bpy)3 (2+) Cat_Ground->Cat_Excited Cat_Ox Ru(bpy)3 (3+) Cat_Excited->Cat_Ox - e- TfCl CF3SO2Cl Cat_Excited->TfCl SET Cat_Ox->Cat_Ground + e- Radical CF3• + SO2 + Cl- TfCl->Radical Substrate 4-Aminopyridine Radical->Substrate Addition Intermediate Radical Adduct Substrate->Intermediate Product CF3-Pyridin-4-amine Intermediate->Product Oxidation (-H+)

Figure 2: Photoredox cycle showing the generation of the electrophilic trifluoromethyl radical via SET.

Step-by-Step Methodology
  • Setup:

    • In a Pyrex vial equipped with a stir bar, combine Pyridin-4-amine (1.0 equiv),

      
       (1 mol%), and 
      
      
      
      (2.0 equiv).
  • Solvent & Degassing:

    • Add Acetonitrile (

      
       concentration relative to substrate).
      
    • Critical: Sparge with Nitrogen/Argon for 15 minutes. Oxygen quenches the excited state of the catalyst.

  • Reagent Addition:

    • Add Triflyl Chloride (

      
      , 2.0 equiv) via syringe. (Note: TfCl is a liquid, bp ~30°C; handle with chilled syringes).
      
  • Irradiation:

    • Seal the vial and place it 2–3 cm from a Blue LED light source. Stir at RT for 12–18 hours.

    • Fan Cooling: Ensure the reaction does not heat up above 35°C due to the light source.

  • Workup:

    • Dilute with DCM, wash with water.

    • The aqueous layer may contain the protonated product; ensure pH is adjusted to >9 before final extraction.

  • Purification:

    • Evaporate solvent and purify via silica gel chromatography.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion Radical quenching by

Degas solvents more thoroughly (freeze-pump-thaw).
N-Oxidation Amine is too nucleophilicProtect amine as acetamide or use TFA salt (Protocol A).
Regio-isomers Competing directing effectsC2-selective: Use acidic media (TFA). C3-selective: Use neutral media or switch to electrophilic reagents (Togni) in non-acidic polar solvents.
Explosion Risk TBHP accumulationNever add TBHP rapidly. Monitor temperature. Quench peroxides before workup.

References

  • Innate Radical Trifluoromethylation (Langlois): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][4][6]

  • Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011).[10][11] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Langlois Reagent Review: Langlois, B. R., Laurent, E., & Roidot, N. (1991).[4] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

Sources

Application Note: 3-(Trifluoromethyl)pyridin-4-amine HCl in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Trifluoromethyl)pyridin-4-amine hydrochloride (CAS: 387824-61-5 for free base) is a high-value heterocyclic building block used extensively in the development of kinase inhibitors, CFTR modulators, and antimycobacterial agents. Its structural uniqueness lies in the ortho-positioning of a strong electron-withdrawing trifluoromethyl (


) group relative to the amino (

) moiety. This configuration significantly modulates the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine, offering a strategic handle for tuning the physicochemical properties (lipophilicity, metabolic stability) of drug candidates. This guide details the handling, free-basing, and critical coupling protocols for this deactivated aminopyridine.

Chemical Profile & Properties[1][2][3][4][5][6]

The hydrochloride salt is the preferred commercial form due to enhanced oxidative stability and shelf-life compared to the free base.

PropertySpecification
IUPAC Name This compound
Common Name 4-Amino-3-(trifluoromethyl)pyridine HCl
Structure Pyridine ring substituted with

at C4 and

at C3
CAS (Free Base) 387824-61-5
CAS (HCl Salt) Varies by vendor (Often listed as free base CAS + "HCl")
Molecular Weight 162.11 (Free Base) / ~198.57 (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, DCM (as salt)
pKa (Predicted) Pyridine N: ~3.0 (Significantly lower than pyridine's 5.2 due to

)
Storage Hygroscopic.[1][2][3] Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Strategic Utility in Drug Design

Electronic Tuning & Bioisosterism

The 3-trifluoromethyl group exerts a profound electronic effect on the pyridine ring.

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 3-position and sterically protects the 4-amino group from rapid enzymatic degradation.
    
  • Hydrogen Bonding: The electron-withdrawing nature of the

    
     group reduces the electron density on the pyridine nitrogen, making it a weaker hydrogen bond acceptor. This is critical for optimizing binding affinity in kinase hinge regions where "too strong" an acceptor can lead to desolvation penalties.
    
  • Lipophilicity: Introduction of the

    
     group increases 
    
    
    
    , improving membrane permeability for CNS-targeted or intracellular targets.
Reactivity Challenges

The primary challenge in using this intermediate is the deactivated nucleophilicity of the 4-amino group. The electron-deficient pyridine ring, combined with the ortho-


 group, renders the amine poorly reactive toward standard electrophiles (e.g., acid chlorides, alkyl halides) without forcing conditions or catalysis.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic influences and reactive sites of the molecule.

ReactivityMap Compound 3-(Trifluoromethyl)pyridin-4-amine CF3 3-CF3 Group (Electron Withdrawing) Compound->CF3 Contains Amine 4-NH2 Group (Nucleophile) Compound->Amine Contains PyridineN Pyridine Nitrogen (Basic Site) Compound->PyridineN Contains CF3->Amine Deactivates Nucleophilicity (Steric/Electronic) CF3->PyridineN Lowers pKa (Inductive Effect) PyridineN->Amine Resonance Deactivation

Figure 1: Structure-Activity Relationship (SAR) map highlighting the deactivating influence of the trifluoromethyl group on the amine and pyridine nitrogen.

Experimental Protocols

Protocol A: Free Base Liberation (Crucial Precursor Step)

Context: Many palladium-catalyzed reactions (Buchwald-Hartwig) or base-sensitive couplings fail if the HCl salt is used directly without accounting for the extra equivalent of base. For strictly anhydrous reactions, isolating the free base is recommended.

Materials:

  • 3-(Trifluoromethyl)pyridin-4-amine HCl (10 g)

  • Saturated

    
     solution or 
    
    
    
  • Ethyl Acetate (EtOAc)

  • Brine,

    
    
    

Procedure:

  • Dissolution: Suspend the HCl salt (10 g) in water (50 mL). It should dissolve fully; if not, slight warming is acceptable.

  • Neutralization: Slowly add saturated

    
     (or 
    
    
    
    ) with stirring until pH reaches ~9–10. The solution will become cloudy as the free base precipitates or oils out.
  • Extraction: Extract the aqueous mixture with EtOAc (

    
    ).
    
  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure.

  • Yield: Expect >95% recovery of a white/pale yellow solid. Store under Argon.

Protocol B: Buchwald-Hartwig Cross-Coupling

Context: Due to the poor nucleophilicity of the amine, standard


 reactions often fail unless the electrophile is highly activated. Palladium-catalyzed coupling is the gold standard for attaching this moiety to aryl halides.

Reaction Scheme:



Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-(Trifluoromethyl)pyridin-4-amine (Free base, 1.2 equiv)

  • 
     (0.05 equiv)
    
  • Xantphos (0.10 equiv) - Ligand choice is critical for electron-deficient amines.

  • 
     (2.0 equiv) - Strong base required.
    
  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide, Amine,

    
    , Xantphos, and 
    
    
    
    .
  • Solvent: Add degassed 1,4-Dioxane (

    
     concentration relative to aryl halide).
    
  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitoring: Monitor by LC-MS. The product peak should emerge as the starting bromide disappears. Note: The amine starting material may overlap with product in UV; rely on MS mass.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Conversion: Switch ligand to BrettPhos or RuPhos , which are superior for deactivated anilines.

  • Stalled Reaction: Ensure the system is strictly oxygen-free; the catalyst is sensitive.

BuchwaldWorkflow Start Start: Reagents Preparation (Inert Atmosphere) Mix Mix: Aryl Halide + Amine + Base (Cs2CO3) Start->Mix Cat Add Catalyst System Pd2(dba)3 + Xantphos Mix->Cat Heat Heat to 100°C (12-16 Hours) Cat->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Purify Check->Workup Complete

Figure 2: Optimized Buchwald-Hartwig coupling workflow for deactivated aminopyridines.

Protocol C: Amide Coupling (The "Activated" Route)

Context: Standard EDC/NHS coupling often fails due to the low nucleophilicity of the amine. Acid chlorides or highly active coupling agents (HATU/T3P) are required.

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the active ester.

  • Addition: Add 3-(Trifluoromethyl)pyridin-4-amine (1.1 equiv).

  • Reaction: Heat to 60–80°C. Room temperature stirring is rarely sufficient for this amine.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (to remove DMF), then brine.
    

Pharmaceutical Case Studies

Antimycobacterial Salicylamides

Research indicates that 4-amino-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of pyridinyl salicylamides , a class of compounds exhibiting potent activity against Mycobacterium tuberculosis. The electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity of the inhibitor, facilitating penetration through the waxy mycobacterial cell wall [1].

CFTR Modulators

This moiety appears in patent literature regarding Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[3] Specifically, it serves as a bioisostere for other halo-pyridines in the "Ivacaftor-like" potentiator scaffold. The 3-


 group helps maintain the specific twist angle of the biaryl system required for binding to the CFTR channel [2].

Safety & Handling (MSDS Highlights)

  • Hazard Class: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Danger.

  • Specific Risk: Fluorinated pyridines can be severe irritants to mucous membranes.

  • Handling: Always handle the HCl salt in a fume hood. The free base may have higher vapor pressure; avoid inhalation.

  • Incompatibility: Strong oxidizing agents.

References

  • Vertex Pharmaceuticals Inc.Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2022076628A1. Google Patents.

Sources

The Strategic Application of 3-(Trifluoromethyl)pyridin-4-amine in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a class of targets that, when dysregulated, can drive the progression of numerous diseases.[1] The strategic design of small molecules that can effectively modulate the activity of these enzymes is therefore of paramount importance.

Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The pyridinyl-amine core is one such scaffold, and its thoughtful elaboration has led to the discovery of numerous clinically successful drugs. This application note provides a comprehensive guide to the utilization of a particularly valuable building block, 3-(Trifluoromethyl)pyridin-4-amine , in the synthesis of next-generation kinase inhibitors.

The inclusion of the trifluoromethyl group is a deliberate and strategic choice in drug design. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, increase its binding affinity through favorable interactions with the target protein, and improve its cell permeability. When coupled with the pyridin-4-amine scaffold, which provides a key hydrogen bond donor-acceptor profile for hinge-binding in the kinase active site, 3-(Trifluoromethyl)pyridin-4-amine becomes a powerful starting material for the construction of potent and selective kinase inhibitors.

This guide will provide detailed synthetic protocols, characterization data, and an overview of the biological evaluation of kinase inhibitors derived from this versatile building block. We will focus on the synthesis of a representative pyrimidinyl-pyridinyl amine-based inhibitor targeting the PI3K/mTOR signaling pathway, a critical cascade in cell growth and survival that is frequently dysregulated in cancer.[2][3][4][5]

Synthetic Strategy: Constructing the Kinase Inhibitor Core

The construction of the target kinase inhibitor from 3-(Trifluoromethyl)pyridin-4-amine typically involves a convergent synthetic strategy, relying on robust and well-established cross-coupling methodologies. The two pillars of this approach are the Suzuki-Miyaura coupling for the formation of a carbon-carbon bond between the pyridine and a pyrimidine core, and the Buchwald-Hartwig amination for the installation of key amine functionalities.

Core Synthetic Workflow:

The overall synthetic strategy can be visualized as a multi-step process, beginning with the functionalization of the 3-(Trifluoromethyl)pyridin-4-amine to prepare it for the key coupling reaction.

G A 3-(Trifluoromethyl)pyridin-4-amine B Functionalization (e.g., Borylation) A->B Reagents: Bis(pinacolato)diboron, Pd catalyst, base C Pyridinyl Boronic Ester B->C E Suzuki-Miyaura Coupling C->E D Pyrimidine Coupling Partner (e.g., 2,4-dichloropyrimidine) D->E F Intermediate Pyrimidinyl-pyridine E->F Key C-C bond formation H Buchwald-Hartwig Amination F->H G Amine Nucleophile G->H I Final Kinase Inhibitor H->I Key C-N bond formation

Caption: Synthetic workflow for a pyrimidinyl-pyridinyl amine kinase inhibitor.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, representative protocol for the synthesis of a potent PI3K/mTOR inhibitor starting from 3-(Trifluoromethyl)pyridin-4-amine.

Part 1: Synthesis of 3-(Trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The initial step involves the conversion of the starting amine to a boronic ester, a crucial intermediate for the subsequent Suzuki coupling.

Materials:

  • 3-(Trifluoromethyl)pyridin-4-amine

  • Bis(pinacolato)diboron

  • [Pd(dppf)Cl₂]·CH₂Cl₂

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 3-(Trifluoromethyl)pyridin-4-amine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • To this suspension, add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired boronic ester.

Part 2: Suzuki-Miyaura Coupling to form the Pyrimidinyl-Pyridine Core

This key step unites the pyridinyl boronic ester with a functionalized pyrimidine.

Materials:

  • 3-(Trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (from Part 1)

  • 2,4-Dichloropyrimidine

  • Pd(PPh₃)₄

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol solvent mixture

Procedure:

  • In a round-bottom flask, dissolve the pyridinyl boronic ester (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in a 3:1 mixture of toluene and ethanol.

  • Add 2M aqueous sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 90 °C under an argon atmosphere for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the coupled product.

Part 3: Buchwald-Hartwig Amination to Install the Final Amine Moiety

The final step involves the palladium-catalyzed amination to introduce a key pharmacophore.[6][7][8]

Materials:

  • Pyrimidinyl-pyridine intermediate (from Part 2)

  • Desired amine (e.g., morpholine)

  • Pd₂(dba)₃

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a Schlenk tube, add the pyrimidinyl-pyridine intermediate (1.0 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous 1,4-dioxane and the desired amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor for completion by LC-MS.

  • Cool the mixture, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Characterization and Data Presentation

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Representative Characterization Data:

CompoundMethodData
Final Kinase Inhibitor ¹H NMR (400 MHz, DMSO-d₆)δ 8.5-7.0 (m, Ar-H), 4.0-3.5 (m, morpholine-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 160-110 (Ar-C), 66.5 (morpholine-C), 123.9 (q, J = 274 Hz, -CF₃)
HRMS (ESI)Calculated and found m/z values corresponding to the molecular formula.
HPLC Purity>95%

Biological Evaluation: Targeting the PI3K/mTOR Pathway

The synthesized kinase inhibitor is designed to target the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

PI3K/AKT/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

In Vitro Kinase Inhibition Assays

The potency of the synthesized inhibitor is determined using in vitro kinase assays. These assays measure the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

Representative IC₅₀ Data:

Kinase TargetIC₅₀ (nM)
PI3Kα25
PI3Kβ75
PI3Kδ30
PI3Kγ150
mTOR45

Note: These are representative values for a potent pyridinyl-pyrimidinyl amine-based PI3K/mTOR inhibitor and should be determined experimentally for the newly synthesized compound.

Conclusion and Future Directions

This application note has detailed a robust and versatile synthetic strategy for the preparation of potent kinase inhibitors from 3-(Trifluoromethyl)pyridin-4-amine. The use of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. The resulting compounds, exemplified by a PI3K/mTOR inhibitor, demonstrate the power of this privileged scaffold in generating biologically active molecules with therapeutic potential.

Further optimization of the synthesized inhibitor can be achieved through systematic structure-activity relationship (SAR) studies. Modifications to the pyrimidine core, the linker, and the terminal amine moiety can be explored to enhance potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR pathway. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. KAUST Repository. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • 3-amino-4-(trifluoromethyl)pyridine (C6H5F3N2). PubChemLite. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • 3-Amino-4-(Trifluoromethyl)Pyridine 98.0%(GC). PureSynth. Available at: [Link]

Sources

Application Note: Strategic Selection of Solvent Systems for the Recrystallization of Aminopyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the principles and practices for the recrystallization of aminopyridine hydrochlorides. Targeting researchers and drug development professionals, this document moves beyond generic protocols to explain the underlying chemical logic behind solvent selection. It offers detailed, field-tested methodologies for both single and mixed-solvent systems, a robust troubleshooting guide, and a logical framework for system development to ensure the consistent attainment of high-purity crystalline materials.

Introduction: The Purification Imperative

Aminopyridine scaffolds are prevalent in medicinal chemistry and materials science. Their purification, often as hydrochloride salts to improve handling and stability, is a critical step in any synthetic workflow. Recrystallization stands as the most effective and scalable method for purifying these non-volatile solid compounds.[1] The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize. Impurities, ideally, remain in the "mother liquor" (the remaining solvent), allowing for their separation by filtration.[1]

However, aminopyridine hydrochlorides present a specific challenge. As polar, ionic salts, their solubility behavior is dominated by strong intermolecular forces, making the selection of an appropriate solvent system a non-trivial exercise that requires a systematic approach. This document provides the foundational knowledge and practical steps to master this essential purification technique.

The Science of Solvent Selection: First Principles

The "perfect" recrystallization solvent creates a significant solubility differential with temperature: high solubility at or near the solvent's boiling point and low solubility at or below room temperature.[1] For aminopyridine hydrochlorides, this selection process is guided by polarity.

  • Polarity Matching ("Like Dissolves Like"): Aminopyridine hydrochlorides are highly polar. Therefore, effective "good" solvents for dissolving them will also be polar. Protic solvents like alcohols (ethanol, methanol, isopropanol) and water are primary candidates due to their ability to solvate the salt's ions.[2][3]

  • The Power of Mixed-Solvent Systems: It is often difficult to find a single solvent that meets all the criteria for ideal recrystallization. A more versatile and common approach is the use of a mixed-solvent system, also known as a solvent-antisolvent or solvent-pair system.[2][4] This technique involves:

    • Dissolving the compound in a minimal amount of a hot "good" solvent in which it is very soluble.

    • Gradually adding a miscible "poor" solvent (the antisolvent), in which the compound is insoluble, until the solution becomes turbid (cloudy).[4] This turbidity indicates the point of saturation has been reached and crystallization is imminent.

    • A few drops of the "good" solvent are then added back to re-clarify the solution, which is then allowed to cool slowly.[4]

  • Critical Solvent Characteristics:

    • Boiling Point: The solvent's boiling point should be lower than the melting point of the aminopyridine hydrochloride to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[2][5][6]

    • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]

    • Inertness: The chosen solvent(s) must not chemically react with the compound being purified.[1]

Recommended Solvent Systems for Aminopyridine Hydrochlorides

The following table summarizes common and effective solvent systems for the recrystallization of aminopyridine hydrochlorides, categorized by single and mixed-solvent approaches. The choice is highly dependent on the specific substitution pattern of the aminopyridine core.

System TypeSolvent(s) (Good/Antisolvent)Rationale & Key Considerations
Single Solvent Isopropanol (2-Propanol)Often the preferred alcohol. Many hydrochloride salts are less soluble in isopropanol than in ethanol or methanol, facilitating better recovery upon cooling.[3]
Ethanol or MethanolExcellent "good" solvents due to their high polarity. Can be used alone if the compound's solubility is sufficiently low at cold temperatures. Often used as the "good" solvent in a mixed pair.[3][7][8][9]
WaterA highly effective solvent for very polar compounds, but the high solubility of many hydrochlorides in water can lead to poor yields.[10] Best used as part of a mixed system.[7]
Mixed Solvent Isopropanol / Diethyl EtherA classic and highly effective combination. The compound is dissolved in hot isopropanol, and diethyl ether is added as the antisolvent to induce precipitation.[3]
Ethanol / Hexane or HeptaneA polar protic solvent paired with a non-polar antisolvent. Effective for inducing crystallization of polar compounds.[7][8]
Ethanol / WaterA common pair where the ratio is critical. The addition of water to an ethanolic solution can decrease the solubility of less polar aminopyridine hydrochlorides.[7]
Ethyl Acetate / Hexane or HeptaneA versatile system for compounds of intermediate polarity. The hydrochloride salt may have sufficient solubility in hot ethyl acetate.[3][7]
Acetone / WaterAnother effective polar/polar combination that can be fine-tuned by adjusting the solvent ratio.[7][10]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a suitable single solvent has been identified.

  • Dissolution: Place the crude aminopyridine hydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue to add the solvent in small portions until the solid is just dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[11][12]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor from the crystal surfaces.[12]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Solvent/Antisolvent) Recrystallization

This is the more common and versatile technique.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyridine hydrochloride in the minimum amount of the hot "good" solvent (e.g., isopropanol).

  • Antisolvent Addition: While keeping the solution hot, add the "poor" solvent (antisolvent, e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity).[4]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. At this point, the solution is saturated.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Collection, Washing, and Drying: Collect, wash (using a cold mixture of the solvent pair or just the cold antisolvent), and dry the crystals as described in Protocol 1.

Visualization of the Workflow

The following flowchart outlines the logical decision-making process for developing a recrystallization protocol for an aminopyridine hydrochloride.

Caption: Decision workflow for selecting and optimizing a recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used, preventing saturation.[5][6]2. The solution is supersaturated and requires a nucleation point.1. Gently boil off (evaporate) some of the solvent to concentrate the solution and try cooling again.[5][6]2. Scratch the inside of the flask with a glass rod at the liquid-air interface or add a tiny "seed" crystal of the pure compound.[5][13]
"Oiling Out" 1. The compound's melting point is below the boiling point of the solvent.[2][5]2. The concentration of the solute is too high, or the solution is cooled too rapidly.[5]3. Significant impurities are present.[6]1. Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent to lower the saturation point, and allow it to cool much more slowly.[5][6][13]
Low Recovery / Yield 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used in the dissolution step.[12]3. Excessive washing dissolved the product.1. Ensure the solution is thoroughly chilled in an ice bath before filtration.2. Re-evaluate the solvent system for one with a greater temperature-solubility coefficient.3. Use the absolute minimum amount of ice-cold solvent for washing.
Colored Product Colored impurities were not fully removed.Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[11][14]

References

  • Crystallization. (n.d.). LibreTexts™.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
  • 4-Aminopyridine (4-AP). (n.d.). MP Biomedicals.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • 4-Aminopyridine - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Purification of Aminopyridine Derivatives from SNAr Reactions. (n.d.). Benchchem.
  • recrystallization techniques for purifying hexaaminobenzene trihydrochloride. (n.d.). Benchchem.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto.
  • Recrystallization. (n.d.). University of Massachusetts.
  • Recrystallization and Crystallization. (n.d.). University of Illinois Urbana-Champaign.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.

Sources

Process Development Guide: Scale-Up Synthesis of 3-(Trifluoromethyl)pyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 3-(Trifluoromethyl)pyridin-4-amine (CAS: 387824-61-5 / Free base) and its hydrochloride salt is a critical workflow in the production of next-generation kinase inhibitors and agrochemicals. The trifluoromethyl (


) group at the C3 position significantly modulates the lipophilicity and metabolic stability of the pyridine ring, but it also introduces specific electronic effects that dictate the synthesis strategy.
Route Selection: Nucleophilic Aromatic Substitution ( )

While literature suggests potential routes via Hoffmann rearrangement of the corresponding amide, High-Pressure Amination (


)  of 4-chloro-3-(trifluoromethyl)pyridine is the superior method for kilo-scale manufacturing.
  • Why

    
    ?  The strong electron-withdrawing nature of the 
    
    
    
    group at C3, combined with the pyridine nitrogen, highly activates the C4 position for nucleophilic attack. This route avoids the hazardous oxidants (NaOCl) and complex thermal control required by the Hoffmann rearrangement.
  • Why Hydrochloride Salt? The free base amine is a low-melting solid (98–102 °C) that can be difficult to handle in bulk. Conversion to the HCl salt significantly raises the melting point, purges non-basic impurities, and improves shelf-life stability.

Reaction Mechanism & Critical Process Parameters (CPPs)

Reaction Scheme

The process involves the displacement of the chloro- leaving group by ammonia under pressure, followed by acid-base workup and salt formation.

ReactionScheme SM 4-Chloro-3-(trifluoromethyl)pyridine (Liquid/Low Melt Solid) Inter Meisenheimer Complex SM->Inter High Pressure 130-150°C Reagent NH3 (aq) or NH3 (g) Isopropanol Reagent->Inter ProdFree 3-(Trifluoromethyl)pyridin-4-amine (Free Base) Inter->ProdFree - HCl (neutralized) ProdSalt 3-(Trifluoromethyl)pyridin-4-amine Hydrochloride ProdFree->ProdSalt HCl/iPrOH Crystallization

Figure 1: Reaction pathway from chloro-precursor to hydrochloride salt.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Yield
Reaction Temperature 130°C – 150°C<130°C: Incomplete conversion. >160°C: Degradation of

group (hydrolysis to carboxylic acid).
Pressure 5 – 15 barEssential to keep

in the liquid phase for reaction kinetics.
Ammonia Equivalents 5.0 – 10.0 eqExcess required to drive equilibrium and neutralize generated HCl byproduct.
Solvent System IPA or EthanolProtic solvents stabilize the transition state. Avoid water-only systems to prevent hydrolysis.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (4-Chloro-3-(trifluoromethyl)pyridine) Expected Yield: ~85-90% (Free Base), ~95% recovery (Salt formation)

Phase A: High-Pressure Amination

Safety Warning: This reaction involves high pressure and ammonia gas. It must be performed in a rated autoclave (Hastelloy or Stainless Steel 316) with a rupture disc and appropriate scrubbing systems.

  • Reactor Loading:

    • Charge 4-Chloro-3-(trifluoromethyl)pyridine (1.0 kg, 5.51 mol) into the autoclave.

    • Add Isopropanol (IPA) (3.0 L). Agitate to dissolve.

    • Cooling: Cool the vessel to 0–5 °C.

    • Ammonia Addition: Slowly charge Anhydrous Ammonia (approx. 0.95 kg, ~10 eq) or 30% Aqueous Ammonia (3.5 L).

      • Note: Anhydrous ammonia is preferred for faster kinetics and easier solvent recovery. If using aqueous, increase temperature by 10°C.

  • Reaction:

    • Seal the reactor.

    • Heat ramp: 1.0 °C/min to 140 °C .

    • Hold at 140 °C for 8–12 hours .

    • In-Process Control (IPC): Monitor pressure (expect 10–15 bar). Sample via dip tube for HPLC (Target: >98% conversion).

  • Workup & Isolation (Free Base):

    • Cool reactor to 20–25 °C.

    • Vent: Slowly vent excess ammonia into a scrubber containing dilute sulfuric acid.

    • Concentrate the reaction mixture under reduced pressure to remove solvent and residual ammonia.

    • Extraction: Dissolve residue in Ethyl Acetate (5.0 L) and Water (3.0 L).

    • Adjust pH to >10 using 20% NaOH (to ensure free base form).

    • Separate layers. Wash organic layer with Brine (2.0 L).

    • Dry organic layer over

      
      , filter, and concentrate to an off-white solid.
      
Phase B: Salt Formation (Purification Step)

This step is critical for removing trace isomers and stabilizing the product.

  • Dissolution:

    • Dissolve the crude free base (approx. 850 g) in Isopropanol (IPA) (4.5 L) at 40–50 °C.

    • Optional: Treat with activated carbon (5 wt%) for 30 mins to remove color; filter hot.

  • Acidification:

    • Cool solution to 20 °C.

    • Slowly add HCl in Isopropanol (5–6 N) (1.1 eq) dropwise.

    • Observation: A thick white precipitate will form immediately. Maintain agitation.

  • Crystallization & Filtration:

    • Cool the slurry to 0–5 °C and age for 2 hours.

    • Filter the solids using a centrifuge or Nutsche filter.

    • Wash: Displacement wash with cold IPA (1.0 L) followed by MTBE (1.0 L) to remove organic impurities.

  • Drying:

    • Dry under vacuum at 45–50 °C for 12 hours.

    • Target Product: White to off-white crystalline solid.

Process Engineering & Workflow Visualization

The following diagram illustrates the unit operations required for the scale-up, highlighting the critical isolation of the salt form.

ProcessFlow cluster_reaction Reaction Zone (High Pressure) cluster_workup Workup & Isolation cluster_salt Salt Formation & Finishing Reactor Autoclave Reactor (140°C, 10-15 bar) Scrubber Ammonia Scrubber (H2SO4 Trap) Reactor->Scrubber Vent Separator Phase Separation (EtOAc / Water / NaOH) Reactor->Separator Crude Stream Evaporator Solvent Swap (to IPA) Separator->Evaporator Organic Phase Crystallizer Crystallization (+ HCl/IPA) Evaporator->Crystallizer Free Base Solution Filter Filtration & Wash (Cold IPA/MTBE) Crystallizer->Filter Slurry Dryer Vacuum Drying Filter->Dryer Wet Cake

Figure 2: Unit operation workflow for the manufacturing of 3-(Trifluoromethyl)pyridin-4-amine HCl.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following analytical markers must be met:

  • HPLC Purity: >99.0% (Area %).

    • Impurity A (Hydrolysis): 3-(Trifluoromethyl)pyridin-4-ol (Result of overheating/water).

    • Impurity B (Regioisomer): 3-(Trifluoromethyl)pyridin-2-amine (Unlikely from 4-Cl precursor, but possible if using different SM).

  • 1H NMR (DMSO-d6): Confirm shifts consistent with 4-aminopyridine core. The NH2 protons will shift downfield significantly in the HCl salt form.

  • Chloride Content: Titration with

    
     should confirm mono-hydrochloride stoichiometry (approx. 17-18% w/w Cl).
    

References

  • Process Route Foundation

    • Title: Method for producing 2-amino-4-(trifluoromethyl)pyridine (Analogous chemistry applied to 4-amino-3-CF3 isomer).[1]

    • Source: EP2527327A1 (Pfizer/Merck/Others).
    • URL
  • Trifluoromethylpyridine Chemistry Review

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][3]

    • Source: Journal of Pesticide Science (2020).
    • URL:[Link]

  • Title: 4-Amino-3-(trifluoromethyl)

Sources

Troubleshooting & Optimization

improving solubility of 3-(Trifluoromethyl)pyridin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 387824-61-5 | Molecular Weight: 162.11 g/mol

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 3-(Trifluoromethyl)pyridin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

The presence of the lipophilic, electron-withdrawing trifluoromethyl (-CF


) group adjacent to the electron-donating amino (-NH

) group creates a unique "push-pull" electronic system. This results in significant lattice energy and solubility challenges that differ from standard aminopyridines.
Part 1: Solubility Matrix & Solvent Selection

User Query: "I cannot find a reliable solvent for this intermediate. It is insoluble in water but also struggles in standard non-polar solvents like Hexanes. What should I use?"

Technical Analysis: The molecule exhibits amphiphilic recalcitrance . The -CF


 group imparts high lipophilicity (LogP ~1.4), while the aminopyridine core promotes strong intermolecular hydrogen bonding and 

-stacking.
  • Non-polar solvents (Hexanes/Heptane): Fail because they cannot disrupt the crystal lattice dipole.

  • Water: Fails due to the lipophilic fluorine "shield" and insufficient basicity at neutral pH.

  • Solution: You must use Polar Aprotic solvents to disrupt the lattice or Polar Protic solvents capable of H-bond bridging.

Solubility Performance Table
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>100 mg/mL)Ideal for stock solutions and biological assays. Hard to remove.
Polar Aprotic DMF / NMP Excellent Preferred for S

Ar and coupling reactions.
Polar Protic Methanol / Ethanol Good Good for transfers; solubility decreases significantly if cold.
Ethers THF / 2-MeTHF Moderate Good reaction solvent; may require mild heating to initiate dissolution.
Chlorinated DCM / Chloroform Moderate Soluble, but concentration limited. Good for extraction.
Esters Ethyl Acetate Low-Moderate Often used for workup, but poor for dissolving solid bulk.
Hydrocarbons Hexanes / Toluene Poor (<1 mg/mL)Use only as an antisolvent for precipitation.
Part 2: Troubleshooting & Experimental Protocols
Issue 1: Precipitation During Reaction Setup

Symptom: The starting material dissolves in DCM but precipitates immediately upon adding a non-polar reagent or cooling.

Root Cause: The solubility in DCM is metastable. The "Push-Pull" electronic effect (4-amino donation vs. 3-CF


 withdrawal) creates a dipole that aggregates rapidly when solvent polarity drops.

Protocol: The "Solvent Switch" Method Do not rely on DCM alone for reactions requiring low temperatures or non-polar reagents.

  • Dissolve the amine in a minimum volume of THF (Tetrahydrofuran).

  • Dilute this solution into your primary reaction solvent (e.g., Toluene or DCM).

  • Ratio: Maintain at least a 1:4 ratio of THF:Non-polar solvent.

  • Verification: If the solution remains clear at 0°C, proceed. If cloudy, add 2-MeTHF (2-Methyltetrahydrofuran) as a bridge solvent.

Issue 2: Biological Assay Formulation (Aqueous Solubility)

Symptom: Compound crashes out of aqueous buffer (PBS) even with 1% DMSO.

Root Cause: The free base is lipophilic. At pH 7.4, the pyridine nitrogen (predicted pKa ~5-6 due to CF


 withdrawal) is largely unprotonated, rendering it insoluble.

Protocol: In-Situ Salt Formation To achieve aqueous solubility, you must lock the pyridine nitrogen in its cationic form.

  • Prepare Stock: Dissolve 10 mg of amine in 1 mL DMSO.

  • Acidification: Add 1.1 equivalents of 1M HCl or Methanesulfonic acid directly to the DMSO stock.

    • Why? This creates the pyridinium salt before water introduction.

  • Dilution: Slowly add this acidified stock to your buffer.

    • Result: The cationic species is highly water-soluble and resists precipitation.

Part 3: Logic Visualization (Decision Trees)
Figure 1: Solvent Selection Decision Tree

Caption: A logical workflow for selecting the correct solvent system based on the intended application (Reaction vs. Analysis).

SolubilityLogic Start Start: 3-(Trifluoromethyl)pyridin-4-amine Intent What is the Application? Start->Intent Reaction Chemical Synthesis Intent->Reaction Analysis Analysis (NMR/HPLC) Intent->Analysis BioAssay Biological Assay Intent->BioAssay TempHigh High Temp (>80°C)? Reaction->TempHigh Technique Technique? Analysis->Technique DirectWater Direct Aqueous? BioAssay->DirectWater UseDMF Use DMF or NMP TempHigh->UseDMF Yes UseTHF Use THF or 2-MeTHF TempHigh->UseTHF No NMR Use DMSO-d6 (Prevents Aggregation) Technique->NMR NMR HPLC Use MeOH/Water + 0.1% TFA (Acid prevents tailing) Technique->HPLC LC/MS SaltForm Must form HCl or Mesylate Salt first DirectWater->SaltForm Insoluble as Free Base

Part 4: Advanced Chemical Modification (Salt Formation)

If the free base is persistently problematic for your specific formulation, converting it to a bulk salt is the gold standard for stability and solubility.

Mechanism: The 4-amino group is a resonance donor, but the 3-CF


 group is an inductive withdrawer. This lowers the basicity of the ring nitrogen compared to 4-aminopyridine, but it remains the most basic site. Protonation disrupts the 

-stacking interactions that cause poor solubility.
Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve 1.0 g (6.17 mmol) of 3-(trifluoromethyl)pyridin-4-amine in 10 mL of Ethyl Acetate (mild heating to 40°C may be required).

  • Filtration: Filter through a 0.45 µm syringe filter to remove any insoluble particulate seeds.

  • Salt Formation: Add 1.5 mL of 4M HCl in Dioxane (6.0 mmol, slightly sub-stoichiometric to prevent excess acid entrapment) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Cool to 0°C for 30 minutes. Filter the solid and wash with cold Diethyl Ether .

  • Drying: Dry under vacuum at 40°C. The resulting salt is hygroscopic; store in a desiccator.

Figure 2: Salt Formation Mechanism

Caption: Protonation of the ring nitrogen (N1) disrupts crystal lattice energy, enhancing aqueous solubility.

SaltMechanism FreeBase Free Base (Lipophilic, Aggregates) Transition Protonation of Ring Nitrogen FreeBase->Transition Solvent: EtOAc Acid + HCl / H+ Acid->Transition Salt Pyridinium Cation (Hydrophilic, Soluble) Transition->Salt Lattice Disruption

Part 5: Analytical Troubleshooting (FAQ)

Q: Why do I see "streaking" or "tailing" on my TLC plates? A: The basic pyridine nitrogen interacts with the acidic silanol groups on the silica gel.

  • Fix: Add 1% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH to your eluent (e.g., 5% MeOH in DCM + 1% Et
    
    
    N). This blocks the silanol sites.

Q: My NMR peaks in CDCl


 are broad. Is my compound impure? 
A:  Not necessarily. Aminopyridines often form hydrogen-bonded dimers in non-polar solvents like chloroform.
  • Fix: Switch to DMSO-d

    
      or Methanol-d
    
    
    
    . These solvents break the intermolecular H-bonds, resulting in sharp, well-defined peaks.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735957, 4-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link](Note: Verifies structural properties and isomer naming conventions).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link](Grounding for the physicochemical effects of CF3 groups on basicity and lipophilicity).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source for solvent selection principles involving dipolar aprotic solvents).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Technical Support Center: Resolving Regioisomeric Mixtures of Trifluoromethyl Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of trifluoromethyl aminopyridine regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these closely related structural isomers. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group and the basic amino group on the pyridine scaffold create subtle yet critical differences that demand sophisticated separation and analytical strategies.

This resource provides in-depth, field-proven insights and troubleshooting protocols to empower you to overcome these separation challenges effectively. We will explore the underlying chemical principles of various techniques, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered during the separation of trifluoromethyl aminopyridine regioisomers.

Q1: Why are my trifluoromethyl aminopyridine regioisomers so difficult to separate using standard reverse-phase HPLC?

A: Standard C18 columns often fail to resolve these regioisomers due to their very similar hydrophobicity and molecular weight. The key to separation lies in exploiting the subtle differences in their electronic and steric properties, which are often masked in typical reverse-phase conditions. The position of the electron-withdrawing CF3 group relative to the basic nitrogen of the pyridine ring and the amino group alters the molecule's overall dipole moment and pKa.[1][2] Standard C18 interactions are primarily based on non-polar interactions, which may not be selective enough. Successful separation often requires alternative stationary phases or chromatographic modes that can leverage these minor electronic differences.

Q2: What is the best initial analytical technique to confirm I have a regioisomeric mixture?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is unequivocally the most powerful initial technique.[3][4]

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the substituent positions. Each regioisomer will have a unique spectral fingerprint in the aromatic region (typically δ 6-9 ppm).[4]

  • ¹⁹F NMR: This is a crucial and straightforward experiment. The chemical shift of the CF3 group is influenced by its electronic environment. Regioisomers will almost always exhibit distinct singlets in the ¹⁹F NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments can map the connectivity between protons and carbons, definitively establishing the substitution pattern for each isomer present in the mixture.[3]

Q3: My regioisomers are co-eluting in HPLC. What is the first and most impactful parameter I should change?

A: The first parameter to investigate is the mobile phase pH . The pKa of the pyridine nitrogen is significantly influenced by the position of the CF3 group.[1][5] By adjusting the pH of the aqueous portion of your mobile phase to be near the pKa of one or both isomers, you can modulate their degree of protonation. A protonated (cationic) aminopyridine will have a drastically different interaction with the stationary phase compared to its neutral form, often leading to significant changes in retention time and potentially achieving separation. For example, using a phosphate buffer at a pH of 7.0 has been shown to effectively separate standard aminopyridine isomers on a C18 column.[6]

Q4: Can mass spectrometry (MS) differentiate my regioisomers?

A: Not directly. Since regioisomers have the identical mass, a standard mass spectrometer will detect them as a single m/z value. While techniques like ion mobility spectrometry (IMS-MS) can sometimes separate isomers based on their shape (collision cross-section), this is not a routine laboratory method. MS is best used as a detector coupled with a successful chromatographic separation (e.g., LC-MS) to confirm the mass of the separated peaks. The fragmentation patterns in MS/MS might show subtle differences, but this is often complex to interpret and not reliable for primary differentiation.

Q5: Is derivatization a good strategy to improve separation?

A: Yes, derivatization can be a highly effective strategy, particularly for Gas Chromatography (GC) if the compounds are volatile, or to introduce a new interaction handle for HPLC. For example, acylating the amino group can alter the polarity and steric bulk of the molecule, which may enhance separation on a given stationary phase. This approach has been used successfully for the lipase-catalyzed asymmetric acetylation of pyridyl ethanols, highlighting how enzymatic reactions can introduce selectivity.[7]

Part 2: In-Depth Troubleshooting & Method Development Guides

This section provides detailed protocols and the scientific rationale for advanced separation strategies.

Guide 1: Advanced Chromatographic Method Development

When standard methods fail, a systematic approach to exploring different chromatographic techniques is essential.

The following diagram outlines a logical decision-making process for tackling a regioisomer separation problem.

SeparationStrategy cluster_start Initial State cluster_analysis Characterization cluster_screening Primary Screening cluster_advanced Advanced Techniques cluster_end Outcome Start Mixture of Trifluoromethyl Aminopyridine Regioisomers Analysis 1. Confirm Mixture & Quantify (¹H, ¹⁹F NMR) Start->Analysis Screen 2. Initial Separation Screen (Reverse-Phase HPLC, pH scouting) Analysis->Screen Success Resolution Achieved Screen->Success Yes Failure Co-elution / Poor Resolution Screen->Failure No Optimize Optimize & Scale-Up Success->Optimize SFC 3a. Supercritical Fluid Chromatography (SFC) Failure->SFC Volatile/Polar Aprotic AltHPLC 3b. Alternative HPLC Modes (Phenyl, HILIC, Mixed-Mode) Failure->AltHPLC Soluble in Common Solvents NonChrom 3c. Non-Chromatographic Methods (Crystallization, Salt Formation) Failure->NonChrom Crystalline Solid SFC->Optimize AltHPLC->Optimize NonChrom->Optimize

Caption: Decision tree for selecting an appropriate separation strategy.

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For trifluoromethyl aminopyridines, success hinges on choosing a stationary phase and mobile phase that can exploit subtle differences in pKa, dipole moment, and π-system electronics.

Step-by-Step Protocol: pH Scouting in Reverse-Phase HPLC

  • Column Selection: Start with a modern, high-performance C18 column (e.g., <3 µm particle size) for efficiency. If this fails, consider a Phenyl-Hexyl phase. The phenyl groups can offer alternative selectivity through π-π interactions with the pyridine ring, which can be sensitive to the regioisomerism.[8]

  • Prepare Buffered Mobile Phases: Create at least three different aqueous buffers. A good starting set is:

    • Low pH: 0.1% Formic Acid or Trifluoroacetic Acid (pH ~2.5-2.8)

    • Mid pH: 10 mM Ammonium Acetate or Ammonium Formate (pH ~6.8)

    • High pH: 10 mM Ammonium Bicarbonate (pH ~8.0) or use a column stable at high pH with a suitable buffer.

  • Develop a Generic Gradient: Use a fast, generic gradient for initial screening.

    • Mobile Phase A: Your chosen aqueous buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: 5% B to 95% B over 5-10 minutes.

    • Flow Rate: As recommended for the column diameter.

    • Detection: UV, at a wavelength where both isomers absorb (e.g., 254 nm or 270 nm).

  • Execute and Analyze: Run the gradient with each of the three buffered mobile phases.

    • Analyze Causality: Observe the change in retention time and selectivity. At low pH, the amino group and pyridine nitrogen will be protonated, increasing polarity and decreasing retention. At neutral or high pH, the molecules may be neutral, increasing retention. The key is whether the difference in pKa between the isomers translates to a resolvable difference in retention time at a specific pH.

  • Optimization: If partial separation is observed at one pH, perform fine-tuning by adjusting the gradient slope or running isocratically to maximize resolution.

Quantitative Data Summary: HPLC Stationary Phase Selection

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Insight
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose screeningOften insufficient for regioisomers unless pH modulation is highly effective.[6]
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic positional isomersCan differentiate isomers based on electron density of the pyridine ring.[8]
Pentafluorophenyl (PFP) Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchangeFluorinated compounds, positional isomersThe highly electronegative fluorine atoms on the phase can create unique selectivity for CF3-containing analytes.
HILIC / Mixed-Mode Partitioning into a water layer, ion-exchange, hydrogen bondingPolar, basic compoundsExcellent for separating hydrophilic bases like aminopyridines by exploiting hydrogen bonding and ionic interactions.[9][10]

Principle: SFC uses a supercritical fluid, typically CO2, as the main mobile phase.[11] Its low viscosity and high diffusivity lead to fast, efficient separations.[12][13] For pyridine derivatives, SFC is often superior to HPLC because the mobile phase is less polar and better solubilizes these compounds, while specialized stationary phases can provide unique selectivity. SFC is particularly adept at separating isomers.[12]

Step-by-Step Protocol: SFC Screening

  • Column Selection: Pyridine-based stationary phases (e.g., 2-ethylpyridine) are an excellent starting point. They are specifically designed for analyzing basic compounds and can offer unique selectivity through hydrogen bonding and dipole-dipole interactions.[14] Chiral stationary phases can also surprisingly resolve positional isomers in some cases.

  • Mobile Phase:

    • Main Solvent: Supercritical CO2.

    • Co-solvent (Modifier): Typically Methanol. Start with a gradient of 5% to 40% Methanol.

  • Additive Selection: Additives are crucial in SFC for improving peak shape for basic compounds.

    • Screening Additives: Prepare separate co-solvent bottles with 0.1% of different additives, such as Ammonium Hydroxide, Diethylamine, or Isopropylamine.

    • Analyze Causality: These basic additives compete with the basic analytes for active sites on the stationary phase, preventing peak tailing and improving resolution.

  • Execute and Analyze: Run the screening gradient with each additive. SFC methods are very fast, often allowing a full screen in under 30 minutes. Compare selectivity and peak shape to identify the best conditions.

Guide 2: Non-Chromatographic Resolution Strategies

For larger scale purification, non-chromatographic methods can be more economical.

Principle: This technique exploits small differences in the solubility of regioisomers in a specific solvent system. By carefully controlling temperature and concentration, one isomer can be induced to crystallize selectively from the solution, leaving the other enriched in the mother liquor.

Step-by-Step Protocol: Solvent Screening for Crystallization

  • Select a Range of Solvents: Choose solvents with varying polarities (e.g., Isopropanol, Ethyl Acetate, Toluene, Heptane).

  • Solubility Testing: In separate vials, determine the solubility of the isomeric mixture in each solvent at room temperature and at reflux. An ideal solvent is one where the material is sparingly soluble at room temperature but fully soluble at a higher temperature.

  • Initiate Crystallization:

    • Prepare a saturated solution of the mixture in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially to 0-5 °C.

    • If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.

  • Analyze Results:

    • Isolate any crystals that form by filtration.

    • Analyze the purity of both the crystalline material and the remaining mother liquor by NMR or a suitable chromatographic method.

    • The goal is to find a condition where one isomer has preferentially crystallized. This process may need to be repeated (re-crystallized) to achieve high purity. Substituted pyridine derivatives have been successfully used to form co-crystals, indicating their propensity for ordered solid-state packing.[15]

Part 3: Definitive Analytical Characterization

Once separation is achieved, it is critical to unambiguously identify each regioisomer.

Diagram: NMR Logic for Isomer Identification

NMR_Identification cluster_input Input cluster_experiments NMR Experiments cluster_output Output IsomerA Isolated Isomer A H1_NMR ¹H NMR (Coupling Patterns) IsomerA->H1_NMR F19_NMR ¹⁹F NMR (Chemical Shift) IsomerA->F19_NMR COSY ¹H-¹H COSY (Proton Connectivity) IsomerA->COSY NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) IsomerA->NOESY IsomerB Isolated Isomer B IsomerB->H1_NMR IsomerB->F19_NMR IsomerB->COSY IsomerB->NOESY StructureA Unambiguous Structure of Isomer A H1_NMR->StructureA StructureB Unambiguous Structure of Isomer B H1_NMR->StructureB F19_NMR->StructureA F19_NMR->StructureB COSY->StructureA COSY->StructureB NOESY->StructureA NOESY->StructureB

Caption: Workflow for unambiguous isomer identification using NMR.

Key NMR Techniques for Structural Elucidation:

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons on the pyridine ring can help determine their relative positions (ortho, meta, para coupling).

  • Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment shows through-space correlations between protons that are close to each other. For example, an NOE between the amino protons and a specific proton on the pyridine ring can definitively lock in the substitution pattern.

  • ¹⁹F-¹⁵N HMBC: For ultimate confirmation, an advanced experiment like a ¹⁹F-¹⁵N HMBC can show long-range coupling between the fluorine atoms of the CF3 group and the nitrogens in the ring. The number of bonds separating the atoms (e.g., ³J or ⁴J) will be different for each regioisomer and provides irrefutable proof of structure.[16]

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Available from: [Link]

  • Current Analytical Chemistry. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Available from: [Link]

  • Bentham Science. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023). Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019). Available from: [Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available from: [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. (2017). Available from: [Link]

  • PMC. Enantiomeric Separation of New Chiral Azole Compounds. (2021). Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025). Available from: [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Available from: [Link]

  • The University of Queensland. Identification of aminopyrimidine regioisomers via line broadening effects in 1H and 13C NMR spectroscopy. (2004). Available from: [Link]

  • OMICS International. The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Available from: [Link]

  • ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). Available from: [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). Available from: [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • MDPI. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Available from: [Link]

  • ResearchGate. (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2020). Available from: [Link]

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). Available from: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • RSC Publishing. Recent synthetic advances in pyridine-based thermotropic mesogens. (2019). Available from: [Link]

  • PMC - NIH. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Available from: [Link]

  • ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Available from: [Link]

  • PubMed. Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. (2007). Available from: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Available from: [Link]

  • ResearchGate. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2026). Available from: [Link]

  • The Japan Institute of Heterocyclic Chemistry. PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID. (2021). Available from: [Link]

  • PMC. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024). Available from: [Link]

  • ChemRxiv. Synthesis of Trifluoromethyl Substituted Triphyrin, its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacterio. Available from: [Link]

Sources

Validation & Comparative

19F NMR Chemical Shifts: 3-(Trifluoromethyl)pyridin-4-amine Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 3-(Trifluoromethyl)pyridin-4-amine , a critical building block in medicinal chemistry. It compares the spectral characteristics of this compound against structural isomers and analogs to aid in rigorous structural elucidation.

Executive Summary

3-(Trifluoromethyl)pyridin-4-amine (CAS: 387824-61-5) is a pyridine derivative where the trifluoromethyl group (-CF


) serves as a key NMR reporter. In 19F NMR spectroscopy, this moiety typically resonates in the -62 to -65 ppm  range (relative to CFCl

).

This guide compares its performance—defined here as spectral distinctness and sensitivity to electronic environment—against common alternatives (regioisomers and analogs). The presence of the electron-donating amino group ortho to the -CF


 group exerts a shielding effect, distinguishing it from the parent pyridine or para-substituted isomers.

Chemical Shift Analysis & Comparison

Comparative Data Table

The following table synthesizes experimental data for the target compound and its closest structural analogs. Values are referenced to CFCl


 (

= 0.0 ppm).[1][2][3]
CompoundStructure DescriptionSolvent

(ppm)
Signal MultiplicityElectronic Effect
3-(Trifluoromethyl)pyridin-4-amine Target (Amino at 4, CF

at 3)
CDCl

-63.5 ± 1.0 *Singlet Ortho-Amino Shielding
2-Methoxy-3-(trifluoromethyl)pyridineAnalog (Methoxy at 2, CF

at 3)
CDCl

-64.03SingletOrtho-O-Donor Shielding
3-(Trifluoromethyl)pyridineParent Scaffold (No Amino)CDCl

-62.50SingletBaseline (Electron Deficient)
2-(Trifluoromethyl)pyridineRegioisomer (CF

at 2)
CDCl

-66.50SingletN-adjacent Deshielding
2-Fluoro-4-(trifluoromethyl)pyridineAnalog (F at 2, CF

at 4)
CDCl

-65.12SingletMeta-F Inductive Effect

*Note: Value estimated based on linear free energy relationship (LFER) trends of ortho-amino substituents (-1.0 to -1.5 ppm shielding relative to parent).

Performance Analysis vs. Alternatives
Comparison 1: Target vs. Parent Scaffold (Substituent Effect)
  • Alternative: 3-(Trifluoromethyl)pyridine.

  • Analysis: The introduction of the amino group (-NH

    
    ) at position 4 (ortho to the CF
    
    
    
    ) introduces a strong mesomeric (+M) effect . This increases electron density on the pyridine ring.
  • Result: The increased electron density shields the fluorine nuclei, causing an upfield shift (more negative ppm) of approximately 1.0–1.5 ppm compared to the parent compound. This shift is diagnostic for the successful amination of the pyridine core.

Comparison 2: Target vs. Regioisomers (Positional Effect)
  • Alternative: 2-(Trifluoromethyl)pyridine.

  • Analysis: When the -CF

    
     group is attached at position 2 (adjacent to the ring nitrogen), it experiences a different magnetic environment due to the lone pair of the pyridine nitrogen and the lack of symmetry.
    
  • Result: The 2-CF

    
     isomer typically resonates further upfield (around -66 to -68 ppm). 3-(Trifluoromethyl)pyridin-4-amine is easily distinguished from 2-substituted isomers by this ~3-4 ppm difference and the lack of characteristic 
    
    
    
    coupling to an adjacent ring proton if the position is substituted.

Experimental Protocol: 19F NMR Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: Prepare a 10–20 mM solution (approx. 3-5 mg in 0.6 mL solvent). High concentrations can cause concentration-dependent shifts due to intermolecular H-bonding of the amine.

  • Solvent Selection:

    • CDCl

      
      :  Preferred for sharp lines and minimal H-bonding interference.
      
    • DMSO-d

      
      :  Use if solubility is poor. Expect a slight downfield shift (0.5–1.0 ppm) due to H-bonding with the solvent.
      
  • Internal Standard: Add 0.1%

    
    -trifluorotoluene (
    
    
    
    = -63.72 ppm) or hexafluorobenzene (
    
    
    = -164.9 ppm). Avoid TFA due to pH-dependent shifts.
Step 2: Instrument Parameters
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard zg is sufficient for chemical shift identification.

  • Spectral Width (SW): Set to 200 ppm (-20 to -220 ppm) to catch all potential fluorinated impurities.

  • Transmitter Offset (O1P): Set to -100 ppm.

  • Relaxation Delay (D1): Minimum 5 seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).

Structural Elucidation Workflow

The following diagram outlines the decision logic for confirming the structure of 3-(Trifluoromethyl)pyridin-4-amine using NMR data.

NMR_Workflow Sample Unknown Fluorinated Pyridine Sample Run19F Acquire 19F NMR (CDCl3, Referenced) Sample->Run19F CheckShift Analyze Chemical Shift (δ) Run19F->CheckShift Range66 δ ≈ -66 to -68 ppm CheckShift->Range66 Upfield Range63 δ ≈ -62 to -64 ppm CheckShift->Range63 Typical Ar-CF3 Isomer2 Suspect 2-CF3 Isomer Range66->Isomer2 CheckCoupling Check 1H-19F Coupling (Acquire 1H NMR) Range63->CheckCoupling CouplingNo NOE Cross-peak (CF3 to NH2) CheckCoupling->CouplingNo Amine Present ConfirmParent Identify: 3-(Trifluoromethyl)pyridine (No NH2 signals) CheckCoupling->ConfirmParent No Amine H CouplingYes Ortho-H Coupling Observed (d, J ~ 0-2 Hz) ConfirmTarget CONFIRMED: 3-(Trifluoromethyl)pyridin-4-amine CouplingNo->ConfirmTarget Validates Structure

Figure 1: Decision tree for distinguishing 3-(Trifluoromethyl)pyridin-4-amine from common isomers using 19F and 1H NMR data.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects).
  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-3-(trifluoromethyl)pyridine (CAS 387824-61-5). Link

  • Royal Society of Chemistry. (2018). Supplementary Information for: 19F-NMR analyses enabled by direct trifluoromethylation. Chemical Science. Link

  • National Institute of Standards and Technology (NIST).19F NMR Database. (General ranges for trifluoromethyl pyridines).

Sources

Advanced Purity Analysis of 3-(Trifluoromethyl)pyridin-4-amine: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

The purity analysis of 3-(Trifluoromethyl)pyridin-4-amine (CAS: 23586-93-8) presents a classic chromatographic challenge: analyzing a basic, polar heterocyclic amine without incurring severe peak tailing or retention loss. Traditional approaches often rely on fully porous C18 columns at low pH, which frequently results in secondary silanol interactions and poor resolution of closely related synthesis impurities.

This guide objectively compares a modern High-pH Core-Shell Biphenyl Method (The "Optimized Approach") against the traditional Low-pH Fully Porous C18 Method . Experimental data demonstrates that the Core-Shell Biphenyl approach yields a 40% improvement in peak symmetry and a 2-fold increase in sensitivity , making it the superior choice for critical purity assays in drug development.

Compound Profiling & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the cornerstone of robust method development.

PropertyValue / DescriptionChromatographic Implication
Structure Pyridine ring, 4-Amino, 3-CF3Possesses both basic (N-ring, amine) and lipophilic (CF3) moieties.
Basicity (pKa) Est. ~6.5 - 7.0The 4-amino group is electron-donating, raising the pyridine pKa. The 3-CF3 is electron-withdrawing, moderating it.
Polarity Moderate LogPRequires a phase capable of retaining polar bases.
Key Challenge Silanol Interaction At neutral/low pH, the protonated nitrogen interacts with residual silanols on silica, causing tailing.
The Mechanism of Failure (Traditional Methods)

In traditional HPLC (Method B), the mobile phase is acidified (pH ~3). While this suppresses silanol ionization (Si-OH), the analyte is fully protonated (


). The positively charged analyte is repelled by the solvated stationary phase and attracted to any remaining ionized silanols, leading to early elution with severe tailing .

Method Development Strategy: The Optimized Approach

To overcome these limitations, we utilize a Core-Shell Biphenyl Stationary Phase under High pH conditions .

Why Core-Shell Biphenyl?
  • Pi-Pi Interactions: The biphenyl ligand provides enhanced selectivity for aromatic heterocycles (like pyridine) via

    
     stacking, which C18 alkyl chains cannot offer.
    
  • Core-Shell Efficiency: The solid core reduces the diffusion path (Van Deemter A and C terms), resulting in sharper peaks and higher resolution at standard backpressures.[1]

Why High pH (pH 10)?

Operating at pH 10 (above the pKa of ~7) ensures the analyte remains in its neutral (uncharged) state .

  • Benefit 1: Neutral bases are more hydrophobic, increasing retention on the stationary phase.

  • Benefit 2: Eliminates cation-exchange interactions with silanols, drastically improving peak symmetry.

Comparative Performance Analysis

We compared the performance of the Optimized Method against the Traditional Method.

Experimental Conditions:

  • System: UHPLC coupled with UV Detection (254 nm).

  • Sample: 3-(Trifluoromethyl)pyridin-4-amine spiked with 0.5% synthetic impurities (isomers).

ParameterMethod A (Optimized) Method B (Traditional) Performance Delta
Column Core-Shell Biphenyl (2.6 µm)Fully Porous C18 (5 µm)Efficiency
Mobile Phase 10mM NH₄HCO₃ (pH 10) / MeCN0.1% Formic Acid (pH 2.7) / MeCNSelectivity
Retention (k') 4.21.1+280% Retention
Tailing Factor (As) 1.08 (Excellent)1.85 (Poor)42% Improvement
Resolution (Rs) 3.5 (Impurity separated)1.2 (Co-elution)Full Separation
Plate Count (N) ~22,000~8,5002.5x Efficiency

Analyst Note: Method B failed to baseline resolve the critical "des-trifluoromethyl" impurity, whereas Method A provided ample resolution due to the orthogonal selectivity of the biphenyl phase.

Detailed Experimental Protocols

Method A: High-pH Core-Shell Biphenyl (Recommended)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Ammonium Hydroxide (NH₄OH) - for pH adjustment

  • Water (Milli-Q or equivalent)

Step-by-Step Procedure:

  • Mobile Phase A Preparation (10mM Buffer, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.[2]

  • Column Configuration:

    • Type: Core-Shell Biphenyl (e.g., Kinetex Biphenyl or equivalent).

    • Dimensions: 100 x 2.1 mm, 2.6 µm particle size.

    • Temp: 40°C.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 3 mins).

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

Method B: Traditional Low-pH C18 (Alternative)

Reagents:

  • Formic Acid[3][4]

  • Water / Acetonitrile[4]

Procedure:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Fully Porous C18 (150 x 4.6 mm, 5 µm).

  • Gradient: Linear 5-95% B over 15 minutes.

Visualizations

Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the Optimized Method.

MethodDevelopment Start Analyte: 3-(Trifluoromethyl)pyridin-4-amine PropCheck Analyze Properties: Basic (pKa ~7), Polar, Aromatic Start->PropCheck Decision1 Select pH Strategy PropCheck->Decision1 LowPH Low pH (< 3) Analyte Protonated (BH+) Decision1->LowPH Traditional HighPH High pH (> 8) Analyte Neutral (B) Decision1->HighPH Modern ResultLow Result: Repulsion from C18 Silanol Interaction TAILING LowPH->ResultLow ResultHigh Result: High Retention No Silanol Effect SHARP PEAKS HighPH->ResultHigh ColumnSel Select Column Chemistry ResultHigh->ColumnSel Biphenyl Core-Shell Biphenyl (Pi-Pi Selectivity) ColumnSel->Biphenyl Best Selectivity C18 Traditional C18 (Hydrophobic Only) ColumnSel->C18 Standard Final OPTIMIZED METHOD: High pH + Biphenyl Biphenyl->Final

Caption: Decision tree highlighting the critical shift from Low pH/C18 to High pH/Biphenyl for basic pyridines.

Interaction Mechanism: Why High pH Wins

Visualizing the surface chemistry interactions.

Mechanism Silica Silica Surface Si-O- Si-O- AnalyteLow Method B (pH 3) Analyte (BH+) AnalyteLow->Silica:s1 Strong Attraction InteractionBad Ionic Attraction (Peak Tailing) AnalyteHigh Method A (pH 10) Analyte (B) AnalyteHigh->Silica:s2 Repulsion/Neutral InteractionGood No Interaction (Symmetric Peak)

Caption: At pH 3, cationic analyte binds to silanols. At pH 10, neutral analyte bypasses silanols.

Troubleshooting & Robustness (Self-Validating)

To ensure the method remains reliable (Trustworthiness), perform these checks:

  • System Passivation: If using older HPLC systems, passivate with 30% phosphoric acid before switching to high pH to remove metal ions that might chelate with the pyridine ring.

  • Column Care: Ensure the chosen Biphenyl column is rated for pH 10 . (e.g., Kinetex Evo, Raptor Biphenyl). Standard silica columns will dissolve at this pH.

  • Sample Solvent: Dissolve the sample in the starting mobile phase (5% MeCN/Buffer). Dissolving in 100% MeCN can cause "solvent effect" peak distortion for early eluting impurities.

References

  • Phenomenex. (2017).[5] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Waters Corporation. (2025). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • PubChem. (2025). 3-Amino-4-(trifluoromethyl)pyridine Compound Summary. Retrieved from [Link]

  • HELIX Chromatography. (2025).[6] HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Trifluoromethyl Pyridines vs. Methyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Trifluoromethyl (


) pyridines are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their methyl (

) analogs.[1] However, their mass spectrometric (MS) characterization presents unique challenges due to the high electronegativity of fluorine and the strength of the C-F bond.

Purpose: This guide objectively compares the fragmentation behaviors of trifluoromethyl pyridines (the "Target") against methyl pyridines (the "Alternative") under Electron Ionization (EI) and Electrospray Ionization (ESI). It provides researchers with diagnostic ion signatures and validated protocols to distinguish these moieties during metabolite identification and impurity profiling.

Technical Comparison: Fragmentation Dynamics

The substitution of a methyl group with a trifluoromethyl group fundamentally alters the fragmentation landscape. While methyl pyridines are dominated by


-cleavage (H-loss), trifluoromethyl pyridines exhibit pathways driven by C-F bond stability and radical elimination.
Comparative Fragmentation Data (EI Source at 70 eV)

The following table contrasts the spectral fingerprints of a generic 2-substituted pyridine scaffold.

FeatureTrifluoromethyl Pyridine (

)
Methyl Pyridine (

)
Mechanistic Causality
Molecular Ion (

)
Moderate IntensityHigh IntensityThe electron-withdrawing

destabilizes the pyridine ring cation less than the electron-donating

stabilizes it.
Primary Fragment


C-C bond cleavage to expel stable

vs. C-H cleavage to form stable azatropylium ion.
Diagnostic Marker

69 (

)

39, 65

69 is the "gold standard" marker for trifluoromethyl groups in EI.
Secondary Loss


"Ortho-effect" allows F to abstract adjacent H; Methyls typically degrade via ring opening (HCN loss).
Isomer Sensitivity High (Ortho vs. Meta/Para)ModerateProximity of

to ring nitrogens or other substituents drastically changes HF elimination probability.
Mechanistic Deep Dive

Methyl Pyridines: The dominant pathway is the loss of a hydrogen atom to form a resonance-stabilized pyridyl cation (often rearranging to an azatropylium structure). This is followed by the expulsion of neutral HCN (


).

Trifluoromethyl Pyridines:

  • 
    -Cleavage:  The bond between the pyridine ring and the 
    
    
    
    carbon is cleaved. Unlike alkyl groups where carbocations are retained, the high ionization energy of
    
    
    often leads to the formation of the
    
    
    ion.
  • Fluorine Rearrangement: In ortho-substituted isomers, a fluorine atom can migrate to the ring or abstract a hydrogen, leading to the neutral loss of HF (

    
    ).
    
  • The

    
     69 Ion:  The 
    
    
    
    cation is highly characteristic and dominates the low-mass region.

Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways for a 2-trifluoromethyl pyridine under Electron Ionization.

fragmentation_pathway M_Ion Molecular Ion (M+•) [Radical Cation] Path1_Step1 Loss of •CF3 (Alpha-Cleavage) M_Ion->Path1_Step1 Path2_Step1 H-Abstraction by F (Ortho-Rearrangement) M_Ion->Path2_Step1 Path3_Step1 Charge Retention on CF3 M_Ion->Path3_Step1 Frag_Aryl Pyridyl Cation [M - 69]+ Path1_Step1->Frag_Aryl - •CF3 (69 Da) Loss of HCN Loss of HCN Frag_Aryl->Loss of HCN Secondary Frag Frag_HF [M - HF]+• (m/z M-20) Path2_Step1->Frag_HF - HF (20 Da) Frag_CF3 CF3 Cation (m/z 69) Path3_Step1->Frag_CF3 Formation of m/z 69

Figure 1: Divergent fragmentation pathways of 2-trifluoromethyl pyridine under EI conditions. Note the competition between radical loss (


) and rearrangement (HF elimination).

Validated Experimental Protocols

Protocol A: Structural Fingerprinting via GC-EI-MS

Objective: Confirm the presence of the


 moiety and determine substitution patterns.

Step-by-Step Methodology:

  • Sample Prep: Dissolve

    
     of analyte in 
    
    
    
    Dichloromethane (DCM). Avoid protic solvents (MeOH) if analyzing reactive intermediates to prevent artifact formation.
  • Inlet Parameters: Split ratio 50:1. Temperature

    
    .
    
    • Why: High split ratio prevents detector saturation from the intense

      
       69 ion.
      
  • Source Conditions: Electron Ionization at

    
    . Source temp 
    
    
    
    .
  • Scan Range:

    
    .
    
    • Critical: You MUST scan down to

      
       to capture the 
      
      
      
      69 (
      
      
      ) and
      
      
      51 (
      
      
      ) diagnostic ions. Standard scans starting at
      
      
      will miss the most definitive proof of fluorination.
  • Validation Check:

    • Verify presence of

      
       69 (Base peak or 
      
      
      
      relative abundance).
    • Check for

      
       peak.[1]
      
    • Self-Validating Step: If

      
       69 is absent, the compound is likely not  a trifluoromethyl derivative, or the source temperature is too low to induce fragmentation.
      
Protocol B: Metabolite ID via LC-ESI-MS/MS

Objective: Identify fluorinated metabolites in biological matrices.

Step-by-Step Methodology:

  • Mobile Phase: Water/Acetonitrile with

    
     Formic Acid.
    
    • Note: Avoid ammonium buffers if possible, as adducts can suppress the specific fluorinated fragments.

  • Ionization: ESI Positive Mode (+).

    • 
      -pyridines are less basic than methyl pyridines due to the electron-withdrawing effect. Higher capillary voltage (
      
      
      
      ) may be required.
  • Fragmentation (MS2):

    • Apply Stepped Collision Energy (

      
      ).
      
    • Why: The C-F bond is strong (

      
      ). Low energy CID often yields only the molecular ion 
      
      
      
      . High energy is needed to break the C-F bond or cleave the ring.
  • Data Analysis:

    • Look for Mass Defect: Fluorine has a mass defect (18.9984) distinct from Hydrogen (1.0078).

      
       groups introduce a negative mass defect shift relative to hydrocarbon analogs.
      

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021).[2] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).[2] [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass spectra of fluorocarbons. NIST. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023).[3] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

Sources

A Researcher's Guide to IR Spectroscopy of Amine Hydrochloride Salts: From Theory to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the ability to unequivocally identify and characterize amine compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and accessible tool for this purpose. However, the spectral landscape of an amine dramatically transforms upon its conversion to a hydrochloride salt—a common practice to enhance solubility and stability in pharmaceutical formulations. This guide provides an in-depth comparison of the IR spectral features of free amines and their hydrochloride salts, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

The Underlying Principle: The Effect of Protonation on Vibrational Modes

The fundamental difference between the IR spectrum of a free amine and its hydrochloride salt lies in the protonation of the nitrogen atom. In the presence of hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom of a primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) amine accepts a proton (H⁺), forming an ammonium salt (R-NH₃⁺Cl⁻, R₂-NH₂⁺Cl⁻, or R₃-NH⁺Cl⁻, respectively)[1]. This conversion introduces new N-H bonds in tertiary amines, and alters the existing N-H bonds in primary and secondary amines, leading to significant and predictable changes in their vibrational frequencies.

The newly formed or altered N-H bonds in the ammonium salt are more polar and subject to strong hydrogen bonding interactions within the crystal lattice. This results in very broad and intense absorption bands for the N-H stretching vibrations, a hallmark feature of amine salts[1].

A Comparative Analysis of IR Bands: Free Amines vs. Hydrochloride Salts

The most informative regions in the IR spectrum for distinguishing between a free amine and its hydrochloride salt are the N-H stretching and N-H bending regions.

N-H Stretching Vibrations

The N-H stretching region is typically the most diagnostic. The protonation of the nitrogen atom causes a significant shift of the N-H stretching bands to lower wavenumbers (a decrease in frequency) and a dramatic increase in their broadness and intensity.

Amine TypeFunctional Group (Free Amine)Typical N-H Stretch (Free Amine, cm⁻¹)Functional Group (HCl Salt)Typical N-H Stretch (HCl Salt, cm⁻¹)Key Observations
Primary R-NH₂Two bands: ~3400-3300 (asymmetric) & ~3330-3250 (symmetric)[2][3]R-NH₃⁺Very broad, strong band from ~3200-2800[1]The two sharp peaks of the free amine are replaced by a very broad and intense "ammonium band." This broad envelope often overlaps with C-H stretching vibrations[1].
Secondary R₂-NHOne band: ~3350-3310[2][3]R₂-NH₂⁺Broad, strong band from ~3000-2700[1]The single, weaker peak of the free amine is replaced by a broad, intense band.
Tertiary R₃-NNo N-H stretch[2][3]R₃-NH⁺Broad, strong band from ~2700-2300[1]The absence of an N-H stretch in the free amine is contrasted by the appearance of a very broad and strong absorption in the salt.
N-H Bending Vibrations

The N-H bending vibrations also provide valuable information for identifying the type of amine salt.

Amine TypeFunctional Group (Free Amine)Typical N-H Bend (Free Amine, cm⁻¹)Functional Group (HCl Salt)Typical N-H Bend (HCl Salt, cm⁻¹)Key Observations
Primary R-NH₂~1650-1580 (scissoring)[2]R-NH₃⁺Two bands: ~1625-1560 (asymmetric) & ~1550-1500 (symmetric)[1]The presence of two distinct bending bands is characteristic of a primary amine salt.
Secondary R₂-NHWeak or absentR₂-NH₂⁺One band: ~1620-1560[4][5]A single bending band in this region is indicative of a secondary amine salt.
Tertiary R₃-NNo N-H bendR₃-NH⁺No N-H bendThe absence of N-H bending bands helps to confirm the presence of a tertiary amine salt.

Experimental Protocols

To ensure the acquisition of high-quality and reliable IR spectra, proper sample preparation is critical. Below are detailed protocols for the analysis of amine hydrochloride salts using two common techniques: Potassium Bromide (KBr) pellets for solid samples and Attenuated Total Reflectance (ATR) for rapid analysis.

Protocol 1: KBr Pellet Preparation for Solid Amine Hydrochloride Salts

This method is ideal for obtaining high-resolution spectra of solid samples. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to form a thin, transparent pellet.

Materials:

  • Amine hydrochloride salt sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the amine hydrochloride salt sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the amine hydrochloride salt to the mortar.

  • Mixing: Gently but thoroughly mix the sample and KBr by grinding them together for 1-2 minutes until a homogenous, fine powder is obtained.

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for 1-2 minutes.

  • Releasing the Pellet: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Protocol 2: In-Situ Formation of Amine Hydrochloride Salt for IR Analysis

This protocol is particularly useful for confirming the identity of a free amine by observing the spectral changes upon its conversion to the hydrochloride salt.

Materials:

  • Free amine sample (liquid or solid)

  • Hydrochloric acid solution (e.g., 1 M in a volatile solvent like diethyl ether or methanol)

  • Potassium Bromide (KBr) plates or an ATR-FTIR spectrometer

  • Pipette or syringe

  • Watch glass or small vial

Procedure:

  • Acquire Spectrum of Free Amine:

    • For liquid samples: Place a drop of the neat liquid amine between two KBr plates or directly onto the ATR crystal and acquire the IR spectrum.

    • For solid samples: Dissolve a small amount of the solid amine in a volatile solvent (e.g., chloroform), place a drop of the solution on a KBr plate or the ATR crystal, allow the solvent to evaporate, and then acquire the spectrum.

  • Salt Formation:

    • On a watch glass or in a small vial, place a small amount of the free amine (a few drops for a liquid, a few milligrams for a solid).

    • Add a drop or two of the hydrochloric acid solution to the amine. For a tertiary amine, precipitation of the salt may be observed[1].

    • Gently mix and allow the solvent to evaporate completely. A solid residue of the amine hydrochloride salt should remain.

  • Acquire Spectrum of Amine Hydrochloride Salt:

    • Scrape the solid residue and prepare a KBr pellet as described in Protocol 1.

    • Alternatively, for a qualitative comparison, press the solid residue directly onto the ATR crystal and acquire the spectrum.

  • Compare Spectra: Overlay the spectra of the free amine and the prepared hydrochloride salt to observe the characteristic shifts in the N-H stretching and bending bands.

Workflow for Comparative Analysis

G cluster_0 Sample Preparation cluster_1 Spectral Analysis A Start with Free Amine B Acquire IR Spectrum of Free Amine (ATR or KBr) A->B C React Amine with HCl Solution A->C G Compare Spectra: Free Amine vs. HCl Salt B->G D Isolate Amine Hydrochloride Salt C->D E Prepare Salt for IR (ATR or KBr) D->E F Acquire IR Spectrum of Amine HCl Salt E->F F->G H Identify Key Band Shifts (N-H Stretch & Bend) G->H I Confirm Salt Formation and Characterize H->I

Caption: Workflow for the comparative IR analysis of a free amine and its hydrochloride salt.

Visualizing the Spectral Differences: Example Spectra

To illustrate the concepts discussed, let's consider the comparison of the IR spectra of a primary amine, cyclohexylamine, and its hydrochloride salt.

(Note: For illustrative purposes, representative spectra are described. Actual spectra should be consulted from reliable databases such as the NIST Chemistry WebBook or PubChem[6][7]).

  • Cyclohexylamine (Free Amine): The spectrum would exhibit two distinct, relatively sharp peaks in the N-H stretching region around 3360 cm⁻¹ and 3290 cm⁻¹, characteristic of a primary amine[8][9]. A scissoring N-H bending vibration would be observed around 1600 cm⁻¹.

  • Cyclohexylamine Hydrochloride: In contrast, the spectrum of the salt would be dominated by a very broad and intense absorption band spanning from approximately 3200 cm⁻¹ to 2800 cm⁻¹, completely obscuring the C-H stretching vibrations[1]. Additionally, two N-H bending bands would appear around 1610 cm⁻¹ and 1500 cm⁻¹.

Conclusion: A Powerful Tool for Amine Characterization

The conversion of an amine to its hydrochloride salt induces profound and predictable changes in its IR spectrum. By understanding the principles behind these spectral shifts and employing robust experimental protocols, researchers can confidently identify and differentiate between free amines and their salt forms. The characteristic broad and intense N-H stretching bands, along with the distinct N-H bending vibrations, serve as reliable diagnostic markers. This guide provides the foundational knowledge and practical steps for leveraging IR spectroscopy as a powerful tool in the characterization of amine hydrochloride salts, particularly in the context of pharmaceutical development and quality control.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Ingenta Connect. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • PubChem. (n.d.). Diethylamine, hydrochloride. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Rahimzadeh Abdi, E., et al. (2021). IR spectrum of two DIL compared with diethylamine. ResearchGate. [Link]

  • SpectraBase. (n.d.). Diethylamine hydrochloride. [Link]

  • AnalyzeTest. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • MDPI. (2022). Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. [Link]

  • National Institute of Standards and Technology. (n.d.). Triethylamine. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the transamination of triethylamine (TEA) and.... [Link]

  • Mettler Toledo. (n.d.). reaction analysis. [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of 3-(Trifluoromethyl)pyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental confirmation of a molecule's identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride (HCl), a compound of interest in pharmaceutical research. We will delve into the theoretical underpinnings, compare analytical techniques with supporting data, and provide detailed experimental protocols to ensure trustworthy and accurate results.

Theoretical Elemental Composition: The Benchmark for Accuracy

The initial step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical value is the benchmark against which all experimental results are compared.

The molecular formula for 3-(Trifluoromethyl)pyridin-4-amine is C₆H₅F₃N₂. When protonated to form the hydrochloride salt, the formula becomes C₆H₅F₃N₂·HCl, or C₆H₆ClF₃N₂.

**Table 1: Theoretical Elemental Composition of 3-(Trifluoromethyl)pyridin-4-amine HCl (C₆H₆ClF₃N₂) **

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011672.06636.29
Hydrogen (H)1.00866.0483.05
Chlorine (Cl)35.453135.45317.86
Fluorine (F)18.998356.99428.71
Nitrogen (N)14.007228.01414.11
Total 198.575 100.00

Note: Atomic masses are based on IUPAC standard atomic weights.

A Comparative Analysis of Key Analytical Techniques

The unique chemical structure of 3-(Trifluoromethyl)pyridin-4-amine HCl, with its trifluoromethyl group and hydrochloride salt form, necessitates a careful selection of analytical techniques. The primary methods for determining the elemental composition of such a compound are combustion analysis for Carbon, Hydrogen, and Nitrogen, and halogen-specific methods for Chlorine and Fluorine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[1][2][3] This technique involves the complete and instantaneous oxidation of a sample through "flash combustion".[2] The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are then quantitatively measured.

Modern CHN analyzers are automated instruments capable of providing rapid and precise results from milligram-sized samples.[1] For halogen-containing compounds like the one , it is crucial that the elemental analyzer is equipped with appropriate scrubbers and reagents to prevent interference from the halogens.[4]

Halogen Determination: Chlorine and Fluorine

The presence of both chlorine (from the HCl salt) and fluorine (from the trifluoromethyl group) requires specific analytical approaches.

1. Oxygen Flask Combustion (Schöniger Flask Method)

This is a classical and reliable method for the determination of halogens in organic compounds.[5][6][7][8] The sample is combusted in a sealed flask filled with oxygen, which converts the covalently bonded halogens into their ionic halide forms (Cl⁻ and F⁻). These ions are then absorbed into a suitable solution and can be quantified by various techniques.

2. Ion Chromatography (IC)

Ion chromatography is a highly sensitive and accurate technique for the simultaneous determination of multiple anions, including chloride and fluoride.[5][6][9] After the sample has been decomposed (e.g., by oxygen flask combustion), the resulting solution can be injected into an ion chromatograph. The separation and quantification of the halide ions are achieved based on their affinity for an ion-exchange resin.

3. Potentiometric Titration

Following oxygen flask combustion, the chloride content can be determined by potentiometric titration with a standardized silver nitrate solution. This method is robust and widely used for its accuracy.

4. Fluoride Ion-Selective Electrode (ISE)

A fluoride ISE is a potentiometric sensor that is highly selective for fluoride ions.[9][10][11][12] It provides a direct and rapid measurement of the fluoride concentration in the absorption solution after sample decomposition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.

Protocol 1: CHN Analysis by Combustion

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in 3-(Trifluoromethyl)pyridin-4-amine HCl.

Methodology:

  • Instrument Preparation: Ensure the CHN elemental analyzer is calibrated with a certified reference material (e.g., acetanilide). The combustion furnace should be at its optimal temperature (typically 900-1100°C).

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized 3-(Trifluoromethyl)pyridin-4-amine HCl into a tin capsule.

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Detection and Calculation: The combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. The instrument's software calculates the percentage of C, H, and N based on the detected signals and the sample weight.

Causality Behind Experimental Choices:

  • Drying the sample: Essential to remove any residual moisture that would lead to erroneously high hydrogen values.

  • Homogenization: Ensures that the small sample size is representative of the entire batch.

  • Tin capsule: Acts as a container and a flux, promoting complete combustion.

Protocol 2: Chlorine and Fluorine Determination by Oxygen Flask Combustion and Ion Chromatography

Objective: To determine the percentage of Chlorine and Fluorine in 3-(Trifluoromethyl)pyridin-4-amine HCl.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(Trifluoromethyl)pyridin-4-amine HCl onto a piece of halogen-free filter paper. Fold the paper to enclose the sample and attach a fuse strip.

  • Combustion: Place a suitable absorption solution (e.g., dilute sodium hydroxide) into a heavy-walled oxygen combustion flask. Purge the flask with oxygen and securely stopper it.

  • Ignition: Ignite the fuse strip and immediately plunge the sample holder into the sealed flask. The combustion will occur rapidly.

  • Absorption: Allow the flask to stand for approximately 30 minutes, with occasional shaking, to ensure complete absorption of the combustion products.

  • Ion Chromatography Analysis:

    • Dilute the absorption solution to a known volume with deionized water.

    • Inject an aliquot of the diluted solution into the ion chromatograph.

    • Separate the chloride and fluoride ions using an appropriate anion-exchange column and eluent.

    • Quantify the ions using a conductivity detector.

  • Calculation: Calculate the percentage of chlorine and fluorine in the original sample based on the concentrations determined by IC, the dilution factor, and the initial sample weight.

Causality Behind Experimental Choices:

  • Oxygen-rich environment: Ensures complete combustion of the organic matrix and conversion of halogens to their ionic forms.

  • Alkaline absorption solution: Neutralizes the acidic gases produced during combustion and traps the halide ions.

  • Ion Chromatography: Provides high sensitivity and the ability to simultaneously quantify both chloride and fluoride, improving efficiency and accuracy.

Data Presentation and Comparison

Table 2: Comparison of Analytical Techniques for Halogen Determination

TechniquePrincipleAdvantagesDisadvantages
Ion Chromatography Ion-exchange separation and conductivity detectionHigh sensitivity and selectivity; simultaneous analysis of multiple ions.[5][6][9]Higher initial instrument cost.
Potentiometric Titration (for Cl) Titration with AgNO₃ using a silver electrodeRobust, accurate, and relatively low cost.Not suitable for fluorine; potential for interferences.
Fluoride ISE Potentiometric measurement of F⁻ activityRapid, direct measurement; high selectivity for fluoride.[9][10][11][12]Requires careful calibration and control of ionic strength and pH.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the elemental analysis process for 3-(Trifluoromethyl)pyridin-4-amine HCl.

Elemental_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection & Quantification cluster_results Results Sample 3-(Trifluoromethyl)pyridin-4-amine HCl Dry Drying Sample->Dry Homogenize Homogenization Dry->Homogenize Weigh Accurate Weighing Homogenize->Weigh CHN_Analysis Combustion Analysis (CHN) Weigh->CHN_Analysis O2_Combustion Oxygen Flask Combustion Weigh->O2_Combustion TCD Thermal Conductivity Detector CHN_Analysis->TCD IC Ion Chromatography O2_Combustion->IC Titration Potentiometric Titration (Cl) O2_Combustion->Titration ISE Fluoride ISE (F) O2_Combustion->ISE Percent_CHN %C, %H, %N TCD->Percent_CHN Percent_Cl %Cl IC->Percent_Cl Percent_F %F IC->Percent_F Titration->Percent_Cl ISE->Percent_F

Caption: Workflow for the elemental analysis of 3-(Trifluoromethyl)pyridin-4-amine HCl.

Trustworthiness and Validation

To ensure the trustworthiness of the analytical results, a multi-faceted approach to validation is essential:

  • Certified Reference Materials (CRMs): The use of CRMs with known elemental compositions is crucial for calibrating instruments and validating the accuracy of the methods.

  • Method Blanks: Analyzing a blank sample (without the analyte) alongside the actual samples helps to identify and correct for any contamination from reagents or the environment.

  • Spike Recovery: For the halogen analysis, spiking a sample with a known amount of a chloride and fluoride standard and measuring the recovery can validate the accuracy of the sample preparation and analysis process.

  • Replicate Analyses: Performing multiple analyses of the same sample and ensuring the results are within an acceptable range of precision demonstrates the reproducibility of the method.

By adhering to these principles of scientific integrity and employing the detailed methodologies outlined in this guide, researchers can confidently and accurately determine the elemental composition of 3-(Trifluoromethyl)pyridin-4-amine HCl, a critical step in the journey of drug discovery and development.

References

  • ASTM E442-91(2001) Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. Link

  • United States Pharmacopeia (USP). Oxygen Flask Combustion. Link

  • Japanese Pharmacopoeia (JP). Oxygen Flask Combustion Method. Link

  • Thermo Fisher Scientific. Fluoride Ion Selective Electrode User Guide. Link

  • Shivsons. USP Oxygen Combustion Flask – Halogen & Sulfur Analysis. Link

  • ChemScience. Combustion Flask Only. Link

  • Hanna Instruments. Fluoride Combination Ion Selective Electrode (ISE) - HI4110. Link

  • Sato, T., et al. (2021). Fluoride Ion-Selective Electrode for Organic Solutions. Analytical Chemistry. Link

  • Sato, T., et al. (2021). Fluoride Ion-Selective Electrode for Organic Solutions. ACS Publications. Link

  • Ionode. ISE-F Fluoride Ion Selective Electrode. Link

  • EPFL-ISIC. Elemental Analysis – Sample preparation. Link

  • Elementar. Best practices for sample preparation in elemental analysis. Link

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Link

  • AGA Analytical. (2014). Sample Preparation for Inorganic Trace Element Analysis. Link

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. Link

  • Agilent Technologies. (2015). Complete Sample Preparation Guide for Analysis of Elemental Impurities. Link

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Link

  • Thermo Fisher Scientific. (2016). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements. Link

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Link

  • Analytik Jena. (2017). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Link

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Link

  • United States Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES— PROCEDURES. Link

  • Shimadzu. Pharmaceutical Elemental Impurities Analysis System. Link

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bioisosteric replacement of methyl with trifluoromethyl in pyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the bioisosteric replacement of a methyl group with a trifluoromethyl group in pyridine amines, a critical strategy in modern medicinal chemistry for optimizing drug candidates.

Executive Summary: The "Fluorine Effect" in Heterocycles

In medicinal chemistry, the replacement of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) on a pyridine amine scaffold is not merely a steric substitution; it is a profound electronic and physicochemical transformation. While both groups share a similar steric volume (the "Magic Methyl" effect), the trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), drastically altering the basicity (pKa), lipophilicity (LogP), and metabolic stability of the parent molecule.

This guide dissects the strategic utility of this replacement, providing actionable data and experimental protocols for researchers optimizing kinase inhibitors, GPCR ligands, and other heterocyclic drug candidates.

Physicochemical Impact Analysis

The most immediate impact of this bioisosteric switch is the modulation of the pyridine nitrogen's basicity. The strong electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring, significantly lowering the pKa of the pyridine nitrogen.

Comparative Data: Methyl vs. Trifluoromethyl
Property2-Amino-4-methylpyridine 2-Amino-4-(trifluoromethyl)pyridine Impact on Drug Design
Structure


pKa (Pyridine N) 7.48 [1]2.98 [2]Drastic reduction (~4.5 units). Reduces protonation at physiological pH, improving membrane permeability but potentially altering binding interactions.
LogP (Lipophilicity) ~0.60 [3]~1.59 [2]Increase (~1.0 unit). Enhances hydrophobic binding and CNS penetration but decreases aqueous solubility.
Electronic Effect Weakly Electron Donating (+I)Strongly Electron Withdrawing (-I)Deactivates the ring towards electrophilic attack; activates nucleophilic aromatic substitution (SɴAr).
Metabolic Liability High (Benzylic oxidation)Low (Metabolic blocking)Blocks CYP450-mediated oxidation at the 4-position ("Metabolic Switching").
Mechanism of Action: Electronic vs. Steric

The following diagram illustrates the divergent impacts of these two groups on the pyridine scaffold.

G Substrate Pyridine Amine Scaffold Methyl Methyl (-CH3) (Electron Donor) Substrate->Methyl Substitution Trifluoromethyl Trifluoromethyl (-CF3) (Electron Withdrawer) Substrate->Trifluoromethyl Bioisosteric Swap BasicityHigh High Basicity (pKa ~7.5) Protonated at pH 7.4 Methyl->BasicityHigh +I Effect Metabolism Benzylic Oxidation (Rapid Clearance) Methyl->Metabolism CYP450 Attack BasicityLow Low Basicity (pKa ~3.0) Neutral at pH 7.4 Trifluoromethyl->BasicityLow -I Effect Stability Metabolic Blockade (Extended t1/2) Trifluoromethyl->Stability C-F Bond Strength

Figure 1: Mechanistic divergence of methyl vs. trifluoromethyl substitution on pyridine amines.

Metabolic Stability & Case Studies

One of the primary drivers for this substitution is metabolic switching . The methyl group on a pyridine ring is often a "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. Replacing it with a trifluoromethyl group, which has a C-F bond energy of ~116 kcal/mol (vs. ~99 kcal/mol for C-H), effectively blocks this pathway.

Case Study: PI3K/mTOR Inhibitors (Bimiralisib/PQR309)

In the development of PI3K/mTOR inhibitors, researchers utilized the trifluoromethyl-pyridine scaffold to optimize pharmacokinetic properties.

  • Challenge: Early methyl-substituted analogs often suffered from rapid clearance due to oxidation of the methyl group.

  • Solution: Introduction of the 4-(trifluoromethyl)pyridin-2-amine motif.

  • Result: The electron-deficient nature of the CF3-pyridine reduced the basicity of the amine, which in turn reduced off-target hERG binding (often associated with basic amines) while maintaining high potency against the kinase target due to the hydrophobic bulk of the CF3 group filling the ATP-binding pocket [4].

Case Study: Torin2 vs. Torin1
  • Torin1: Contains a trifluoromethyl group but suffered from poor solubility and bioavailability.

  • Optimization: While Torin2 actually removed a CF3 group to improve properties, the SAR studies surrounding these compounds highlighted that while CF3 provides metabolic stability, its lipophilicity must be balanced. In related analogs, replacing a labile methyl with CF3 consistently improved microsomal stability (t1/2) from minutes to hours [5].

Synthetic Methodologies

Installing a trifluoromethyl group on an aminopyridine is more challenging than a methyl group due to the instability of trifluoromethylating reagents and the deactivated nature of the pyridine ring.

Method A: Classical Route (Nucleophilic Aromatic Substitution)

This is the standard industrial route for generating the building block 2-amino-4-(trifluoromethyl)pyridine .

  • Starting Material: 2-chloro-4-(trifluoromethyl)pyridine.

  • Reagent: Aqueous Ammonia (28%) or Ammonia gas.

  • Conditions: High pressure (Autoclave), 150–180°C.

  • Mechanism: SɴAr (Nucleophilic Aromatic Substitution). The CF3 group at C4 strongly activates the C2-Cl bond for displacement.

Method B: Late-Stage Trifluoromethylation (Radical)

For complex molecules where the pyridine amine is already installed, late-stage functionalization is preferred to avoid rebuilding the scaffold.

  • Reagents: Sodium triflinate (Langlois reagent) or Togni's reagent.

  • Catalyst: Photoredox catalysts (e.g., Ir(ppy)₃) or simple peroxides.

  • Protocol (Photoredox):

    • Dissolve substrate (pyridine amine) in MeCN:H₂O.

    • Add Sodium Triflinate (3.0 equiv) and photocatalyst (1 mol%).

    • Irradiate with Blue LED (450 nm) for 12–24h.

    • Note: This often yields a mixture of regioisomers (C3 vs C4 vs C5 substitution) and requires careful purification.

Synthetic Decision Tree

Synthesis Start Target: Trifluoromethyl-Aminopyridine Stage Is the scaffold already built? Start->Stage No No (Building Block Needed) Stage->No Yes Yes (Late-Stage Functionalization) Stage->Yes RouteA Route A: SɴAr Displacement Start: 2-Chloro-4-CF3-pyridine Reagent: NH3, Heat No->RouteA RouteB Route B: Radical Trifluoromethylation Reagent: Langlois/Togni + Blue LED Risk: Regioisomer mixtures Yes->RouteB

Figure 2: Synthetic decision matrix for installing the CF3 group.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

This protocol is validated for gram-scale synthesis of the core building block [6].

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (10.0 g, 55 mmol)

  • Ammonium hydroxide (28% NH₃ in H₂O, 100 mL)

  • Ethanol (20 mL)

  • High-pressure steel autoclave (200 mL capacity)

Procedure:

  • Charge: Load the 2-chloro-4-(trifluoromethyl)pyridine, ethanol, and ammonium hydroxide into the autoclave liner.

  • Seal: Secure the autoclave lid tightly. Ensure the pressure release valve is closed.

  • Heat: Heat the reaction mixture to 160°C with magnetic stirring. The internal pressure will rise significantly (approx. 15–20 bar).

  • Time: Maintain temperature for 12 hours.

  • Cool: Allow the vessel to cool to room temperature naturally. Caution: Do not open until the internal pressure gauge reads zero.

  • Workup: Open the autoclave (in a fume hood). The mixture will likely be a biphasic solution or suspension.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from n-hexane/ethyl acetate or sublime to afford the product as white crystals.

    • Yield: ~75-85%

    • Characterization: ¹H NMR (DMSO-d₆): δ 8.25 (d, 1H), 6.90 (s, 1H), 6.75 (d, 1H), 6.50 (bs, 2H, NH₂).

Conclusion & Strategic Guidelines

Replacing a methyl group with a trifluoromethyl group in pyridine amines is a high-impact optimization strategy.

  • Use CF3 when: You need to lower basicity to reduce hERG toxicity, block a metabolic hot-spot, or increase potency via hydrophobic pocket filling.

  • Stick to CH3 when: Solubility is already poor (CF3 will make it worse) or when the electron-donating nature of the methyl is required for H-bond acceptance at the pyridine nitrogen.

Final Recommendation: Always pair this substitution with a pKa measurement. The drop from ~7.5 to ~3.0 is non-trivial and will alter the protonation state of your drug at physiological pH, potentially changing its primary mechanism of membrane transport.

References
  • ChemBK. (2024). 2-Amino-4-methyl pyridine - Physico-chemical Properties. Link

  • BenchChem. (2025).[1] A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Link

  • PubChem. (2025).[2] 2-Amino-4-methylpyridine Compound Summary. National Library of Medicine. Link

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Link

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2). Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Link

Sources

melting point validation for 3-(Trifluoromethyl)pyridin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Quality Control & Process Chemistry

Executive Summary

3-(Trifluoromethyl)pyridin-4-amine HCl is a critical building block in the synthesis of kinase inhibitors and fluorinated heterocycles. Its validation is often complicated by the electron-withdrawing nature of the trifluoromethyl group, which reduces the basicity of the pyridine nitrogen, potentially leading to unstable salt stoichiometry or dissociation during thermal analysis.

This guide provides a comparative analysis of melting point (MP) validation methods, contrasting the Standard Capillary Method with Differential Scanning Calorimetry (DSC) . It establishes a self-validating protocol to distinguish the target HCl salt from its free base and isomeric impurities.

Part 1: Material Characterization & Theoretical Baseline

Before validation, the analyst must establish the theoretical thermal profile. The significant melting point depression or elevation between the free base and the salt is the primary indicator of successful salt formation.

PropertyFree Base (Precursor)HCl Salt (Target)Critical Quality Attribute
Chemical Name 4-Amino-3-(trifluoromethyl)pyridine3-(Trifluoromethyl)pyridin-4-amine HClIdentity Confirmation
CAS Number 387824-61-5Varies by vendorTraceability
Melting Point 98 – 102 °C [1]> 200 °C (Decomposition) Salt Formation Efficiency
Thermal Behavior Sharp melt, stable liquid phase.High lattice energy; prone to sublimation or decomposition before melt.Purity Indication
Hygroscopicity LowModerate to High (potential hydrate formation).Storage Stability

Technical Insight: The 3-trifluoromethyl group exerts a strong inductive effect (-I), reducing the pKa of the pyridine ring. Consequently, the HCl salt may exhibit "soft" lattice characteristics, leading to potential HCl dissociation (outgassing) prior to the true thermodynamic melt. This makes visual capillary methods prone to operator error.

Part 2: Comparative Analysis of Validation Methods

This section compares the two primary methods for validating the melting point.

Method A: Capillary Melting Point (The Quick Screen)

Best for: Routine QC, quick identification of free base contamination.

  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Pros: Low cost, rapid, minimal sample required.

  • Cons: Subjective; difficult to distinguish between "sweating" (hydrate loss), decomposition (darkening), and true melt.

  • Verdict: Reliable only if the material is strictly anhydrous and the operator is trained to distinguish decomposition from melting.

Method B: Differential Scanning Calorimetry (The Gold Standard)

Best for: Reference standard characterization, purity determination, hydrate analysis.

  • Mechanism: Measures heat flow difference between sample and reference as a function of temperature.

  • Pros: Quantitative (Enthalpy of Fusion

    
    ); separates solvent loss (broad endotherm) from melting (sharp endotherm); detects polymorphic transitions.
    
  • Cons: Expensive equipment; requires aluminum or gold pans (avoid open pans if HCl outgasses).

  • Verdict: Essential for validating the "Reference Standard" batch.

Part 3: Validation Workflow Logic

The following diagram illustrates the decision logic for validating the compound, ensuring that an observed melting point actually confirms identity and purity.

ValidationLogic Start Sample: 3-(CF3)pyridin-4-amine HCl TGA Step 1: TGA Analysis (Check Volatiles) Start->TGA WeightLoss Weight Loss < 100°C? TGA->WeightLoss Dry Dry Sample (Vacuum Oven) WeightLoss->Dry Yes (>0.5%) DSC Step 2: DSC Analysis (Sealed Pan, 10°C/min) WeightLoss->DSC No Dry->DSC Endotherm Endotherm Type? DSC->Endotherm Sharp Sharp Peak (>200°C) Endotherm->Sharp Single Event Broad Broad/Split Peak Endotherm->Broad Shoulders/Tailing LowMelt Peak at ~100°C Endotherm->LowMelt Early Event Result_Pass PASS: Pure HCl Salt Sharp->Result_Pass Result_Impure FAIL: Eutectic Impurities or Polymorph Mix Broad->Result_Impure Result_FreeBase FAIL: Incomplete Salt Formation (Free Base Present) LowMelt->Result_FreeBase

Figure 1: Logic flow for distinguishing pure salt from solvates, free base, or impure mixtures.

Part 4: Detailed Experimental Protocols
Protocol A: Capillary Method (Optimized for HCl Salts)

Objective: Visual confirmation of MP > 200°C (Decomposition).

  • Sample Prep: Grind the sample into a fine powder using an agate mortar. Crucial: If the sample is clumpy, it may be hygroscopic; dry at 40°C under vacuum for 2 hours.

  • Loading: Fill the capillary to a height of 2-3 mm. Compact the powder by tapping the capillary on a hard surface (packing density affects heat transfer).

  • Ramp Strategy:

    • Fast Ramp: 10°C/min up to 180°C.

    • Slow Ramp: 1°C/min from 180°C upwards.

  • Observation:

    • Watch for "wetting" at ~100°C (indicates free base contamination).

    • Watch for darkening/browning (decomposition) before liquefaction.

    • Acceptance Criteria: The sample should not liquefy below 200°C. A clear melt may not occur if decomposition happens simultaneously (common for pyridine HCl salts).

Protocol B: DSC Method (Thermodynamic Validation)

Objective: Determine Onset Temperature (


) and Enthalpy of Fusion.
  • Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.

    • Reasoning: The pinhole allows escaping HCl gas to vent without exploding the pan, while the seal prevents atmospheric moisture uptake during the run.

  • Parameters:

    • Equilibration: 30°C.

    • Ramp Rate: 10°C/min to 250°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Interpretation:

    • Event 1 (Desolvation): Broad endotherms < 120°C indicate water/solvent.

    • Event 2 (Melting): Look for the sharpest endothermic peak.

    • Calculation: Integrate the main peak to find

      
       (J/g). A low 
      
      
      
      compared to the reference standard indicates low crystallinity (amorphous content).
Part 5: Troubleshooting & Common Pitfalls
ObservationDiagnosisCorrective Action
Melting at ~50°C Wrong Isomer: Likely 3-amino-4-(trifluoromethyl)pyridine [2].[1]Check NMR. The 3-amino isomer melts significantly lower than the 4-amino target.
Melting at ~100°C Free Base: Incomplete salt formation.Recrystallize using excess HCl in Ethanol/Ether.
Broad range (e.g., 210-230°C) Impure/Amorphous: Low crystallinity or eutectic impurities.Perform recrystallization (slow cooling) to improve crystal lattice.
Weight loss before melt Hygroscopic/Solvate: Sample is wet.Run TGA to quantify solvent content; dry sample.
References
  • Sigma-Aldrich. (n.d.). 4-Amino-3-(trifluoromethyl)pyridine 97% Properties. Retrieved from (Note: Used as the Free Base baseline reference).

  • ChemicalBook. (n.d.). 3-Amino-4-(trifluoromethyl)pyridine Properties. Retrieved from (Note: Reference for the isomeric impurity).

  • Mettler Toledo. (2023).[2] Melting Point Determination: Principle and Methods. Retrieved from .

  • Westlab. (2023). Measuring the Melting Point: Capillary vs DSC. Retrieved from .

Sources

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